molecular formula C11H22N2 B1598314 1-Cyclohexylpiperidin-4-amine CAS No. 59528-79-9

1-Cyclohexylpiperidin-4-amine

Cat. No.: B1598314
CAS No.: 59528-79-9
M. Wt: 182.31 g/mol
InChI Key: GZWFMQMAEUUNCC-UHFFFAOYSA-N
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Description

1-Cyclohexylpiperidin-4-amine is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11/h10-11H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWFMQMAEUUNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406502
Record name 1-cyclohexylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59528-79-9
Record name 1-cyclohexylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclohexylpiperidin-4-amine: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Cyclohexylpiperidin-4-amine, a key building block in medicinal chemistry. The document details its structural features, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines a robust synthetic protocol via reductive amination and discusses the compound's reactivity. Standardized experimental procedures for its characterization, along with essential safety and handling protocols, are also provided to ensure its effective and safe utilization in a laboratory setting. This guide is intended to be an essential resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction

This compound (CAS No. 59528-79-9) is a disubstituted piperidine derivative that has garnered interest in the field of drug discovery and development.[1] The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to confer favorable pharmacokinetic properties. The presence of a primary amine and a bulky cyclohexyl group on the piperidine ring of this specific molecule provides a unique combination of polarity and lipophilicity, making it a versatile intermediate for the synthesis of diverse chemical libraries targeting various biological endpoints. Understanding the fundamental physical and chemical properties of this compound is therefore paramount for its effective application in medicinal chemistry research.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. While experimental data for this specific compound is not extensively reported in the literature, the presented values are a combination of computed data and estimations based on structurally similar compounds.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂[1]
Molecular Weight 182.31 g/mol [1]
IUPAC Name This compound[1]
CAS Number 59528-79-9[1]
Appearance Colorless to slightly yellow clear liquid (estimated)[2]
Melting Point 50-70 °C (estimated for analogous 1-Hexylpiperidin-4-amine)[3]
Boiling Point 107 °C at 14 mmHg (for analogous 1-Cyclohexylpiperidine)[2]
Solubility Estimated to have moderate solubility in polar protic solvents (e.g., methanol, ethanol) and good solubility in polar aprotic solvents (e.g., DMSO, acetonitrile). Water solubility is expected to be limited but pH-dependent.[3]
pKa (predicted) Due to the presence of two amine groups, two pKa values are expected. The pKa of the primary amine is likely to be around 10.6 (similar to cyclohexylamine), while the tertiary amine's pKa will be influenced by the ring structure.[4]
LogP (predicted) 1.7[1]

Synthesis and Reactivity

Synthetic Approach: Reductive Amination

A prevalent and efficient method for the synthesis of this compound is through a two-step sequence involving reductive amination.[5] This widely utilized reaction in pharmaceutical chemistry offers a straightforward route to construct C-N bonds.[6] The synthesis commences with the reaction of a suitable N-protected 4-piperidone, such as N-Boc-4-piperidone, with cyclohexylamine to form an intermediate imine. This is followed by in-situ reduction of the imine to the corresponding secondary amine. Subsequent deprotection of the nitrogen-protecting group yields the final product.

Synthesis_Workflow reagents N-Boc-4-piperidone + Cyclohexylamine reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) reagents->reductive_amination intermediate N-Boc-1-cyclohexylpiperidin-4-amine reductive_amination->intermediate deprotection Boc Deprotection (e.g., HCl in Dioxane) intermediate->deprotection product This compound deprotection->product

Figure 1: Synthetic workflow for this compound.
Reactivity Profile

The chemical reactivity of this compound is dictated by the presence of both a primary and a tertiary amine.

  • Primary Amine: The primary amino group (-NH₂) is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. This functional group is a key handle for introducing diverse substituents and building molecular complexity.

  • Tertiary Amine: The tertiary amine within the piperidine ring is basic and can be protonated to form a quaternary ammonium salt. While generally less nucleophilic than the primary amine, it can still participate in certain reactions and influences the overall basicity and solubility of the molecule. The tertiary amine is typically more basic than the primary amine due to the electron-donating effect of the alkyl substituents.[7]

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on established reductive amination methods.[5]

Materials:

  • N-Boc-4-piperidone

  • Cyclohexylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Reductive Amination:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add cyclohexylamine (1.1 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude N-Boc-1-cyclohexylpiperidin-4-amine.

  • Boc Deprotection:

    • Dissolve the crude intermediate in a minimal amount of DCM.

    • Add 4M HCl in 1,4-dioxane (excess, e.g., 5-10 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, add diethyl ether to precipitate the hydrochloride salt of the product.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound dihydrochloride.

    • To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent like DCM. Dry the organic layer and concentrate to yield the final product.

Experimental_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Deprotection a Mix N-Boc-4-piperidone and Cyclohexylamine in DCM b Add NaBH(OAc)₃ a->b c Reaction Stirring (12-18h) b->c d Work-up: Quench, Extract, Dry, Concentrate c->d e Dissolve crude product d->e Crude Intermediate f Add 4M HCl in Dioxane e->f g Reaction Stirring (2-4h) f->g h Precipitate with Ether & Isolate Salt g->h i Optional: Free-basing h->i

Sources

An In-depth Technical Guide to 1-Cyclohexylpiperidin-4-amine: Structural Analogs and Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-cyclohexylpiperidin-4-amine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents targeting a range of biological entities. This technical guide provides an in-depth exploration of the synthesis, structural modification, and pharmacological evaluation of its analogs and derivatives. We will delve into the critical aspects of structure-activity relationships (SAR), highlighting key molecular modifications that influence target affinity and functional activity. Furthermore, this guide will present detailed experimental protocols for the synthesis, purification, and biological characterization of these compounds, offering researchers and drug development professionals a comprehensive resource to navigate the complexities of this important chemical class.

Introduction: The Significance of the this compound Core

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological macromolecules. The addition of a cyclohexyl group at the 1-position and an amine at the 4-position of the piperidine ring creates the this compound core, a structure with a unique combination of lipophilicity and basicity.

This core has been identified as a key pharmacophore in compounds targeting a variety of receptors and enzymes. Notably, derivatives of this scaffold have shown promise as modulators of the Farnesoid X Receptor (FXR) for the treatment of metabolic diseases, as well as exhibiting activity at sigma receptors and displaying analgesic properties. The inherent versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.

Synthetic Strategies: Accessing the this compound Scaffold and its Analogs

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The most common and efficient method involves the reductive amination of a 4-aminopiperidine derivative with cyclohexanone.

Core Synthesis: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding through the formation of an imine or enamine intermediate followed by reduction to the corresponding amine.

Reactants 4-Aminopiperidine + Cyclohexanone Imine_Formation Imine Formation (Acid or Base Catalysis) Reactants->Imine_Formation 1. Mix Reduction Reduction (e.g., NaBH(OAc)3, H2/Pd-C) Imine_Formation->Reduction 2. In situ Product This compound Reduction->Product 3. Formation Purification Purification (Column Chromatography) Product->Purification 4. Work-up Final_Product Pure Product Purification->Final_Product 5. Isolation

Caption: General workflow for the synthesis of this compound via reductive amination.

Materials:

  • 4-Aminopiperidine dihydrochloride

  • Cyclohexanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/methanol/triethylamine solvent system

Procedure:

  • Free-Basing of 4-Aminopiperidine: To a solution of 4-aminopiperidine dihydrochloride (1.0 eq) in water, add a saturated solution of sodium bicarbonate until the pH is >10. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 4-aminopiperidine.

  • Reductive Amination: Dissolve the 4-aminopiperidine (1.0 eq) and cyclohexanone (1.1 eq) in dichloromethane. Stir the mixture at room temperature for 30 minutes.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 30°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate/methanol/triethylamine (e.g., 95:5:1 to 90:10:1) to afford the pure this compound.

Derivatization Strategies

The versatility of the this compound scaffold lies in the ability to introduce diverse functionalities at multiple positions.

  • N-Acylation/Alkylation of the 4-amino group: The primary amine at the 4-position is a key handle for introducing a wide range of substituents, including amides, sulfonamides, and alkyl groups, to explore structure-activity relationships.

  • Modification of the Cyclohexyl Ring: Introducing substituents on the cyclohexyl ring can modulate lipophilicity and introduce specific interactions with the target protein.

  • Bioisosteric Replacement of the Piperidine Ring: Replacing the piperidine ring with other heterocyclic systems (e.g., pyrrolidine, morpholine) can alter the compound's physicochemical properties and biological activity.

  • Spirocyclization: The formation of spirocyclic structures involving the piperidine ring can introduce conformational rigidity and explore novel chemical space. The synthesis of spiropiperidines can be achieved by forming the spiro-ring on a pre-existing piperidine or by constructing the piperidine ring on a spirocyclic precursor.

Physicochemical and Spectroscopic Characterization

Thorough characterization of the synthesized compounds is crucial for confirming their identity, purity, and for understanding their properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₂₂N₂PubChem
Molecular Weight182.31 g/mol PubChem
XLogP31.7PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem

Table 2: Representative Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the cyclohexyl protons (broad multiplets in the range of 1.0-2.0 ppm), piperidine ring protons (multiplets between 2.0-3.0 ppm), and a broad singlet for the NH₂ protons (variable chemical shift).
¹³C NMR Resonances for the cyclohexyl carbons (typically in the 25-40 ppm region) and the piperidine carbons (in the 40-60 ppm range).
IR (Infrared) N-H stretching vibrations for the primary amine (two bands in the 3300-3400 cm⁻¹ region), C-H stretching of alkanes (around 2850-2950 cm⁻¹), and N-H bending (around 1600 cm⁻¹).
MS (Mass Spectrometry) A molecular ion peak (M⁺) at m/z = 182, with characteristic fragmentation patterns involving the loss of the cyclohexyl group or cleavage of the piperidine ring.

Pharmacological Evaluation: Protocols and Mechanistic Insights

The pharmacological profiling of this compound derivatives is essential to determine their therapeutic potential. Below are detailed protocols for key biological assays.

Receptor Binding Assays: Targeting Sigma Receptors

Sigma receptors are implicated in a variety of neurological and psychiatric disorders. Radioligand binding assays are the gold standard for determining the affinity of compounds for these receptors.

Materials:

  • Membrane preparations from cells expressing human sigma-1 or sigma-2 receptors.

  • Radioligand: [³H]-(+)-pentazocine for sigma-1 and [³H]-DTG for sigma-2.

  • Non-specific binding control: Haloperidol.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds (this compound derivatives) at various concentrations.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer (for total binding), non-specific ligand (for non-specific binding), or test compound.

  • Equilibration: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. This separates the bound from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki values for the test compounds by fitting the competition binding data to a one-site or two-site binding model using appropriate software (e.g., GraphPad Prism).

In Vitro Antiproliferative Assays

Certain piperidine derivatives have demonstrated cytotoxic effects against cancer cell lines. The MTT or MTS assay is a colorimetric method for assessing cell viability.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7).

  • Complete cell culture medium.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

  • 96-well microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Analgesic Activity: The Tail-Flick Test

The tail-flick test is a common method for assessing the analgesic properties of compounds in animal models.

Materials:

  • Male Wistar rats or mice.

  • Tail-flick analgesiometer with a radiant heat source.

  • Test compounds and a vehicle control.

  • Positive control (e.g., morphine).

Procedure:

  • Acclimatization: Acclimatize the animals to the testing environment and the apparatus.

  • Baseline Measurement: Determine the baseline tail-flick latency for each animal by focusing the radiant heat source on the tail and recording the time it takes for the animal to flick its tail away. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Compound Administration: Administer the test compounds, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Measurements: Measure the tail-flick latency at various time points after compound administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point and compare the results between the different treatment groups.

Key Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their effects is crucial for rational drug design.

Modulation of the Farnesoid X Receptor (FXR) Pathway

FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Agonists of FXR have shown therapeutic potential for metabolic diseases such as non-alcoholic steatohepatitis (NASH).

cluster_0 Hepatocyte FXR_Agonist FXR Agonist (e.g., Piperidine Derivative) FXR FXR FXR_Agonist->FXR Binds and Activates RXR RXR FXR->RXR Heterodimerizes with FXRE FXR Response Element (FXRE) in Target Gene Promoters RXR->FXRE Binds to SHP SHP (Small Heterodimer Partner) Expression ↑ FXRE->SHP Induces Lipid_Metabolism Lipid Metabolism Genes (e.g., SREBP-1c ↓) FXRE->Lipid_Metabolism Regulates CYP7A1 CYP7A1 Expression ↓ (Bile Acid Synthesis ↓) SHP->CYP7A1 Inhibits

Caption: Simplified signaling pathway of FXR activation in hepatocytes by a piperidine-based agonist.

Interaction with the NMDA Receptor

Some analogs of this compound, particularly those with a phenylcyclohexyl moiety (phencyclidine or PCP analogs), are known to be non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. This interaction is responsible for their dissociative anesthetic and psychoactive effects.

cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens PCP_Analog PCP Analog PCP_Analog->Ion_Channel Blocks Ca_Influx Ca²⁺ Influx Blocked Ion_Channel->Ca_Influx

Caption: Mechanism of action of PCP analogs as non-competitive antagonists of the NMDA receptor ion channel.

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold has led to a deeper understanding of the structural requirements for activity at various targets.

Table 3: General Structure-Activity Relationships for this compound Derivatives

ModificationEffect on ActivityTarget(s)
Substitution on the 4-amino group Introduction of small alkyl or acyl groups can enhance affinity and selectivity.Sigma Receptors, FXR
Substitution on the cyclohexyl ring Hydroxylation or introduction of polar groups can alter potency and pharmacokinetic properties.Varies with target
Replacement of the cyclohexyl ring with an aryl group Can shift activity towards NMDA receptors.NMDA Receptor
Stereochemistry The stereochemistry at substituted positions can be critical for receptor binding and activity.Most targets

Conclusion and Future Directions

The this compound scaffold continues to be a rich source of novel drug candidates. Its synthetic tractability and the ability to readily introduce chemical diversity make it an attractive starting point for drug discovery campaigns. Future research in this area will likely focus on the development of highly selective ligands for specific receptor subtypes, the optimization of pharmacokinetic and pharmacodynamic properties, and the exploration of novel therapeutic applications for this versatile chemical class. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively explore the vast potential of this compound and its derivatives in the ongoing quest for new and improved medicines.

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Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 1-Cyclohexylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Safety in Novel Compound Utilization

As the landscape of pharmaceutical and chemical research continuously expands, so does the library of novel chemical entities with which we work. 1-Cyclohexylpiperidin-4-amine, a valuable building block in medicinal chemistry, represents one such compound. Its safe and effective use is paramount to both scientific progress and the well-being of laboratory personnel. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and toxicological data from structurally related compounds. It is designed to empower researchers with the knowledge to mitigate risks and foster a culture of safety-by-design in the laboratory.

Section 1: Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. These properties can predict its behavior under various laboratory conditions and inform the selection of appropriate safety measures.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 59528-79-9PubChem[1]
Molecular Formula C₁₁H₂₂N₂PubChem[1]
Molecular Weight 182.31 g/mol PubChem[1]
Appearance Inferred to be a solid at room temperatureN/A
Boiling Point Not determinedN/A
Melting Point Not determinedN/A
Solubility Miscible with waterInferred from similar compounds like Cyclohexylamine[2]

Table 1: Physicochemical Properties of this compound.

Section 2: Hazard Identification and Toxicological Profile

Due to a lack of specific toxicological data for this compound, this section extrapolates potential hazards from structurally similar amine-containing compounds. This approach, known as "read-across," is a scientifically valid method for preliminary hazard assessment. The primary hazards associated with aliphatic and cyclic amines include corrosivity, skin and eye irritation, and potential for sensitization.[3]

GHS Hazard Classification (Inferred)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4Harmful if swallowed
Skin Corrosion/Irritation1BCauses severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1Causes serious eye damage
Reproductive Toxicity2Suspected of damaging fertility or the unborn child

Table 2: Inferred GHS Hazard Classification for this compound based on data for Cyclohexylamine.

Key Toxicological Concerns:

  • Corrosivity: Amine compounds are often alkaline and can cause severe chemical burns upon contact with skin and eyes.[4] This is a primary safety concern.

  • Irritation: Even at lower concentrations, contact can lead to significant irritation of the skin, eyes, and respiratory tract.

  • Sensitization: Some amines are known to be skin sensitizers, meaning that repeated exposure can lead to an allergic reaction.

  • Inhalation Toxicity: While the vapor pressure of this compound is expected to be low, inhalation of any dust or aerosol can cause respiratory irritation.

Section 3: The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management in the laboratory follows the principle of the "Hierarchy of Controls." This framework prioritizes the most effective control measures to eliminate or minimize hazards.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (e.g., Use a less hazardous alternative if possible) Substitution Substitution (e.g., Use a different synthetic route) Elimination->Substitution Engineering Engineering Controls (e.g., Fume hood, glove box) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training, designated work areas) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, goggles, lab coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing the risk of exposure and accidents.

4.1. Engineering Controls:

  • Ventilation: All manipulations of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[5]

  • Contained Systems: For larger scale operations, the use of a glove box or other closed system is recommended to provide a higher level of containment.

4.2. Personal Protective Equipment (PPE):

The selection of appropriate PPE is the last line of defense against chemical exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes of the corrosive solid or solutions.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents direct skin contact with the corrosive material.[4] Double-gloving is recommended for enhanced protection.[7]
Body Protection A lab coat that is fully buttonedProtects skin and personal clothing from contamination.[8]
Footwear Closed-toe shoesPrevents injury from spills or dropped items.[9]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges may be necessary for large spills or if engineering controls are inadequate.Prevents inhalation of harmful dust or aerosols.[8]

Table 3: Recommended Personal Protective Equipment for Handling this compound.

4.3. General Handling Practices:

  • Avoid Creating Dust: Handle the solid material carefully to minimize the generation of dust.

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Transfers: Use appropriate tools (spatulas, etc.) for transferring the solid.

  • Housekeeping: Maintain a clean and organized work area.[9]

  • Hand Washing: Always wash hands thoroughly after handling the compound, even if gloves were worn.[10]

Section 5: Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment and ensuring environmental responsibility.

5.1. Storage:

  • Container: Store in a tightly sealed, clearly labeled container.[11]

  • Location: Keep in a cool, dry, and well-ventilated area.[3]

  • Incompatibilities: Store away from strong oxidizing agents and acids to prevent vigorous reactions.

  • Security: Store in a locked cabinet or an area with restricted access.

5.2. Disposal:

  • Waste Segregation: Collect all waste containing this compound in a designated, labeled hazardous waste container.[11] Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Method: Dispose of hazardous waste through a licensed environmental waste management company.[12] Do not dispose of down the drain or in the regular trash.

  • Container Decontamination: Thoroughly decontaminate any empty containers before disposal or reuse.

Section 6: Emergency Procedures: Preparedness and Response

Despite the best precautions, accidents can happen. A well-rehearsed emergency plan is crucial for a swift and effective response.

Emergency_Response cluster_1 Emergency Response Workflow for this compound Exposure Exposure Exposure Occurs (Skin/Eye Contact, Inhalation, Ingestion) Immediate_Action Immediate Action (Remove from source, flush affected area) Exposure->Immediate_Action Alert Alert Personnel (Inform lab supervisor, call emergency services) Immediate_Action->Alert First_Aid Administer First Aid (Follow SDS guidelines) Alert->First_Aid Medical_Attention Seek Professional Medical Attention First_Aid->Medical_Attention

Caption: A clear workflow for responding to accidental exposure.

6.1. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

6.2. Spill Response:

  • Minor Spills (by trained personnel):

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[14]

    • Carefully scoop the absorbed material into a labeled hazardous waste container.[15]

    • Clean the spill area with a suitable decontaminating solution.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.[16]

    • If safe to do so, close the doors to the affected area to contain vapors.

    • Activate the fire alarm if there is a risk of fire or a large release.

    • Call emergency services and provide them with the identity and location of the spilled material.[17]

    • Do not attempt to clean up a major spill without specialized training and equipment.[16]

Conclusion: A Commitment to a Safer Scientific Community

The responsible use of this compound, and indeed all laboratory chemicals, is a shared responsibility. By integrating the principles and procedures outlined in this guide into daily laboratory practice, researchers can significantly mitigate the risks associated with this valuable compound. A proactive approach to safety, grounded in a thorough understanding of hazards and a commitment to best practices, is not a barrier to innovation but rather a cornerstone of sustainable and ethical scientific advancement.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Blue-VCI. Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. Retrieved from [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

  • Salim, S. R. S. (2021). Treatment of amine wastes generated in industrial processes. IOP Conference Series: Materials Science and Engineering, 1092, 012051.
  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]

  • Protocol for Chemical Spills. (n.d.). University of Northern Iowa. Retrieved from [Link]

  • Emergency and Spill Response Procedures. (n.d.). Auburn University. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
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  • Examples of PPE for Dangerous Goods Classes. (n.d.). Canada Safety Training Centre. Retrieved from [Link]

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  • Cyclohexylamine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6). (n.d.). Cheméo. Retrieved from [Link]

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A Senior Application Scientist's Guide to Sourcing 1-Cyclohexylpiperidin-4-amine for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview for the procurement of 1-Cyclohexylpiperidin-4-amine (CAS No: 59528-79-9), a critical building block in pharmaceutical research.[1] Moving beyond a simple list of vendors, this document outlines the crucial quality parameters, supplier qualification workflows, and incoming quality control protocols necessary to ensure the integrity and reproducibility of your research.

Introduction to this compound: A Key Synthetic Intermediate

This compound, with the molecular formula C₁₁H₂₂N₂, is a bifunctional molecule featuring a substituted piperidine ring.[1] The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, appearing in numerous natural products and drug candidates.[2][3] This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.[4][5] Its structural features—a secondary amine within the piperidine ring and a primary amine substituent—offer versatile handles for a variety of chemical transformations.

Given its role as a foundational starting material, the quality of this compound is paramount. The presence of impurities can lead to unforeseen side reactions, compromised yields, and, most critically, anomalous biological data, thereby undermining the validity of experimental results.[6]

Critical Quality Attributes (CQAs): Beyond Percent Purity

While a high percentage purity is necessary, it is not sufficient. A comprehensive assessment of a supplier's product requires scrutiny of several Critical Quality Attributes (CQAs). Sourcing for R&D necessitates a focus on consistency and a well-defined impurity profile.

  • Purity & Assay: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A minimum purity of 97-98% is common for research-grade materials. It is crucial to understand which analytical method was used, as different methods have varying sensitivities to different types of impurities.

  • Identity Confirmation: The supplier's Certificate of Analysis (CoA) should confirm the material's identity using techniques like Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS). These spectra provide unambiguous structural confirmation.

  • Impurity Profile: What are the identities and quantities of the impurities? Common process-related impurities might include starting materials from the synthesis, such as cyclohexanone or 4-aminopiperidine derivatives, or by-products from reductive amination.[7] Understanding the impurity profile is vital as these molecules could interfere with subsequent reactions or biological assays.

  • Residual Solvents: The manufacturing process often involves various solvents. The CoA should specify the levels of residual solvents, as they can affect reaction chemistry and sample integrity.

  • Form: This chemical is often supplied as a free base or as a salt (e.g., dihydrochloride).[8] The salt form may offer greater stability and ease of handling but requires an additional deprotonation step in many reaction schemes. Ensure the form you procure is suitable for your planned synthesis.

The Supplier Landscape: Navigating Your Options

Commercial suppliers of this compound can be broadly categorized:

  • Large-Scale Manufacturers & Custom Synthesis Labs: These suppliers, such as BLD Pharm and Simson Pharma, often produce the chemical in-house.[9] They typically provide detailed technical data and can often offer custom specifications or larger batch sizes.

  • Catalog & Specialty Chemical Suppliers: Companies like Santa Cruz Biotechnology and Matrix Scientific offer a wide range of research chemicals in smaller, pre-packaged quantities.[8][10] They provide convenient access for laboratory-scale research, though they may not be the primary manufacturer.

  • Online Marketplaces: Platforms like CymitQuimica aggregate products from various suppliers, offering a broad selection and price comparison.[11] When using these platforms, it is essential to vet the ultimate source of the material.

Supplier Selection and Qualification Workflow

A systematic approach to supplier selection is a self-validating process that ensures the material's quality meets the demands of your research. Rushing this stage can introduce significant downstream risk.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Procurement & Verification A Identify Potential Suppliers B Request Technical Documents (CoA, SDS) A->B C Initial Specification Review B->C D Compare Purity, Impurity Profiles, & Form C->D E Assess Lot-to-Lot Consistency Data (if available) D->E F Contact Technical Support with Specific Questions D->F G Place Trial Order (Small Quantity) E->G F->G H Perform Incoming Quality Control (IQC) G->H I Approve Supplier for Larger Scale Use H->I

Caption: Workflow for qualifying a chemical supplier.

Profile of Representative Commercial Suppliers

The following table summarizes publicly available information for this compound and related derivatives from a selection of suppliers. This is for illustrative purposes; specifications must be confirmed with the supplier for the specific lot being purchased.

SupplierProduct NameCAS No.Molecular FormulaPurity/SpecificationNotes
Santa Cruz Biotechnology 1-Cyclohexyl-piperidin-4-ylamine dihydrochloride59528-79-9 (for free base)C₁₁H₂₂N₂·2HClNot specifiedSupplied as dihydrochloride salt. For research use only.[8]
BLD Pharm (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride1062580-52-2C₁₄H₂₄Cl₂N₂Not specifiedA derivative, not the exact topic compound. Illustrates typical data provided.[9]
Pharmaffiliates N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl...923036-30-0C₂₇H₃₁N₅O₂SNot specifiedAn impurity/metabolite standard. Illustrates specialty suppliers.[12]
CymitQuimica (Fluorochem) N-cyclohexyl-1-methylpiperidin-4-amineNot specifiedC₁₂H₂₄N₂85.0%A related tertiary amine. Highlights the importance of checking structure.[11]

Note: Data is based on listed products and may not represent all available grades. Researchers must verify specifications on the Certificate of Analysis for each specific lot.

Protocol: Incoming Quality Control (IQC) Verification

Trustworthiness in research is built upon verifiable data.[6] Do not assume the label on the bottle is sufficient. An independent, in-house verification of identity is a critical, self-validating step.[13][14]

Objective: To confirm the identity of a newly received batch of this compound using ¹H NMR spectroscopy.

Materials:

  • Received this compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Pipettes and vials

  • NMR spectrometer (300 MHz or higher)

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ to the vial.

    • Cap the vial and gently swirl or vortex until the sample is fully dissolved.

    • Using a pipette, transfer the solution to a clean NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument according to standard operating procedures to ensure optimal resolution.

    • Acquire a standard proton (¹H) NMR spectrum. A typical acquisition might involve 16-32 scans.

  • Data Analysis & Interpretation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate all peaks.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm).

    • Expected Chemical Shifts (Approximate):

      • δ 2.5-3.0 ppm (m, ~5H): Protons on the piperidine ring adjacent to the nitrogen and the methine proton at C4.

      • δ 1.0-2.2 ppm (m, ~17H): Overlapping multiplets corresponding to the cyclohexyl ring protons and the remaining piperidine ring protons. The broad singlet for the -NH₂ protons also typically appears in this region and may exchange with trace water.

    • Verification: Compare the obtained spectrum against a reference spectrum from the supplier or from a chemical database like PubChem.[1] The key is to confirm the presence of the characteristic cyclohexyl and piperidine proton signals and the correct integration ratios. The absence of significant unassigned peaks provides confidence in the material's purity.

Conclusion

The procurement of this compound, like any critical research reagent, demands a rigorous, science-led approach. By focusing on a comprehensive understanding of quality attributes, implementing a structured supplier qualification workflow, and performing independent incoming quality control, researchers can mitigate risks associated with reagent variability. This diligence is fundamental to ensuring the reliability, reproducibility, and ultimate success of research and drug development programs.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Lab Manager. (2023). The Importance of High-Quality Reagents in Accurate Experimental Results. Retrieved from [Link]

  • Arulraj, R., & Ganesan, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(3), 123-130.
  • Pharmaffiliates. (n.d.). N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

  • ReAgent. (2023). Quality Control In Chemical Manufacturing For Life Sciences. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645901A - Preparation method of 1-cyclohexyl piperazine.
  • U.S. Environmental Protection Agency. (n.d.). In the Lab - Quality Assurance and Quality Control. Retrieved from [Link]

  • Global Market Insights. (2025). Laboratory Chemical Reagents: Essential Components for Scientific Research, Analytical Chemistry, and Quality Control Operations. Retrieved from [Link]

  • National Institute of Standards and Technology. (2023). DNA Amplification | Quality Control Testing of Reagents and Consumables. Retrieved from [Link]

  • Arulraj, R., & Ganesan, S. (2021).

Sources

The Versatile Scaffold: An In-depth Technical Guide to 1-Cyclohexylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Moiety in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and its ability to engage in crucial interactions with biological targets.[1] Its saturated heterocyclic structure provides a three-dimensional framework that medicinal chemists can strategically functionalize to modulate physicochemical properties and pharmacological activity.[1] Within this important class of compounds, 1-Cyclohexylpiperidin-4-amine emerges as a key building block, offering a unique combination of a lipophilic cyclohexyl group and a reactive primary amine on a piperidine core. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its applications as a versatile intermediate in the discovery of novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug design and development. These properties govern its solubility, permeability, and ultimately, its pharmacokinetic profile. The key computed physicochemical properties of this compound are summarized in the table below.[2]

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂PubChem[2]
Molecular Weight 182.31 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 59528-79-9PubChem[2]
XLogP3 1.7PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 1PubChem[2]
Exact Mass 182.178298710 DaPubChem[2]
Topological Polar Surface Area 29.3 ŲPubChem[2]
Heavy Atom Count 13PubChem[2]

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached through two primary and highly effective strategies: reductive amination and N-alkylation. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Reductive Amination: A Convergent Approach

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[3] This one-pot reaction combines a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[4] For the synthesis of this compound, this involves the reaction of 4-aminopiperidine with cyclohexanone.

G cluster_product Product 4-Aminopiperidine 4-Aminopiperidine Imine_Iminium_Ion Imine/Iminium Ion Intermediate 4-Aminopiperidine->Imine_Iminium_Ion Cyclohexanone Cyclohexanone Cyclohexanone->Imine_Iminium_Ion Product This compound Imine_Iminium_Ion->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reducing_Agent->Imine_Iminium_Ion

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination.[5]

  • Reaction Setup: To a solution of 4-aminopiperidine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclohexanone (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) can also be used, often in the presence of a weak acid like acetic acid to catalyze imine formation.[6]

  • Reaction Monitoring and Work-up: Continue stirring at room temperature and monitor the reaction progress by TLC until the starting materials are consumed. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

N-Alkylation: A Sequential Approach

N-alkylation offers an alternative route to this compound, involving the direct formation of the bond between the piperidine nitrogen and the cyclohexyl ring. This method typically starts with 4-aminopiperidine, where the secondary amine of the piperidine ring is more nucleophilic than the primary exocyclic amine, allowing for regioselective alkylation. To ensure mono-alkylation and prevent quaternization of the nitrogen, the primary amine is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[7]

G Boc_4_AP N-Boc-4-aminopiperidine Protected_Product N-Boc-1-cyclohexylpiperidin-4-amine Boc_4_AP->Protected_Product Cyclohexyl_Halide Cyclohexyl Halide (e.g., Bromide, Iodide) Cyclohexyl_Halide->Protected_Product Base Base (e.g., K₂CO₃, Et₃N) Base->Protected_Product Final_Product This compound Protected_Product->Final_Product Acid Acid (e.g., TFA, HCl) Acid->Final_Product

Experimental Protocol: N-Alkylation

This protocol is a representative procedure based on established methods for N-alkylation of piperidines.[8]

  • Reaction Setup: Dissolve N-Boc-4-aminopiperidine (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Reagents: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents), followed by the dropwise addition of a cyclohexyl halide, such as cyclohexyl bromide or iodide (1.1-1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Work-up and Isolation: After cooling to room temperature, filter off any inorganic salts and concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to yield N-Boc-1-cyclohexylpiperidin-4-amine.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent such as dichloromethane. Add an acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Product Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base and extracted into an organic solvent to yield the free amine, or it can be used as the salt.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. The presence of both a lipophilic cyclohexyl group and a nucleophilic primary amine allows for extensive structure-activity relationship (SAR) studies.

As a Scaffold for Novel Therapeutics

Derivatives of 4-aminopiperidine have shown promise in a variety of therapeutic areas:

  • Antiviral Agents: The 4-aminopiperidine scaffold has been identified as a key component in the development of inhibitors of the Hepatitis C Virus (HCV) assembly.[7]

  • Melanocortin Receptor Agonists: A derivative of 1-cyclohexyl-4-aminopiperidine has been reported as a potent and selective melanocortin subtype-4 receptor agonist, with potential applications in treating obesity and erectile dysfunction.[9]

  • Anti-inflammatory and Analgesic Agents: The broader class of piperidine derivatives has been extensively explored for its anti-inflammatory and analgesic properties.[1][10] The this compound core can be readily modified to generate libraries of compounds for screening in these areas. For instance, novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated potent anti-inflammatory activity.[11]

  • CCR5 Receptor Antagonists: The cyclohexyl group is a known feature in some CCR5 receptor antagonists, which are used in the treatment of HIV.[12] The 1-cyclohexylpiperidine moiety could be explored in the design of new antagonists.

  • FXR Partial Agonists: A 1-(4-aminophenylacetyl)piperidine scaffold has been featured in a potent and selective farnesoid X receptor (FXR) partial agonist for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).

G cluster_applications Therapeutic Applications Scaffold This compound Scaffold Antiviral Antiviral Scaffold->Antiviral HCV Inhibitors Anti_inflammatory Anti-inflammatory Scaffold->Anti_inflammatory e.g., Benzimidazole Derivatives Analgesic Analgesic Scaffold->Analgesic Opioid Receptor Agonists Metabolic_Diseases Metabolic Diseases Scaffold->Metabolic_Diseases MC4R Agonists, FXR Partial Agonists CNS_Disorders CNS Disorders Scaffold->CNS_Disorders CCR5 Antagonists

Conclusion

This compound stands as a testament to the enduring importance of the piperidine scaffold in modern medicinal chemistry. Its straightforward synthesis via robust methods like reductive amination and N-alkylation, combined with its versatile chemical handles, makes it an attractive starting point for the development of novel therapeutic agents. The demonstrated and potential applications across a range of diseases highlight the value of this compound as a key building block for researchers and drug development professionals. A thorough understanding of its synthesis, properties, and derivatization potential is crucial for unlocking its full therapeutic promise.

References

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. [Link]

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  • Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • How to remove excess 4-amino piperidine from reaction medium? ResearchGate. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

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  • CCR5 receptor antagonist. Wikipedia. [Link]

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  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. [Link]

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  • Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. MDPI. [Link]

  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Heliyon. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie. [Link]

  • Patent Application Publication (10) Pub. No.: US 2007/0027325 A1. Googleapis. [Link]

  • Preparation of piperidine derivatives.

Sources

An In-depth Technical Guide to 1-Cyclohexylpiperidin-4-amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexylpiperidin-4-amine is a saturated heterocyclic compound that has garnered interest within the field of medicinal chemistry. Its rigid piperidine core, substituted with a cyclohexyl group at the 1-position and an amine at the 4-position, provides a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and potential applications of this compound, with a focus on providing practical insights for researchers in drug discovery and development.

Introduction and Historical Context

While a definitive seminal publication marking the first synthesis of this compound (CAS Number: 59528-79-9) is not readily apparent in the historical literature, its structural motif is a logical extension of research into N-substituted 4-aminopiperidines.[1][2] The 4-aminopiperidine scaffold is a well-established "privileged" structure in medicinal chemistry, meaning it is a recurring molecular framework found in a multitude of biologically active compounds.[1] Its prevalence stems from its ability to present substituents in a well-defined three-dimensional orientation, facilitating interactions with biological targets.

The introduction of a cyclohexyl group at the nitrogen atom of the piperidine ring increases the lipophilicity of the molecule, a property that can significantly influence its pharmacokinetic and pharmacodynamic profile. This modification is a common strategy in drug design to enhance membrane permeability and potentially improve oral bioavailability. The exploration of such N-substituted piperidines likely emerged from systematic structure-activity relationship (SAR) studies aimed at optimizing the properties of lead compounds in various drug discovery programs.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₁H₂₂N₂[3]
Molecular Weight 182.31 g/mol [3]
CAS Number 59528-79-9[3]
Topological Polar Surface Area 29.3 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[3]

Table 1: Key Physical and Chemical Properties of this compound.

Spectroscopic Data

Definitive, publicly available spectroscopic data specifically for this compound is limited. However, based on the known spectra of related compounds, the following characteristic peaks can be predicted:

  • ¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region. Key signals would include those for the protons on the cyclohexyl ring, the axial and equatorial protons of the piperidine ring, and a signal for the proton on the 4-position carbon bearing the amino group. The protons of the primary amine may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the cyclohexyl and piperidine rings. The carbon attached to the primary amine (C4) would be shifted downfield compared to the other piperidine carbons.

  • IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹ (typically two bands for a primary amine).[4] C-H stretching vibrations for the aliphatic rings would be observed around 2850-2950 cm⁻¹. An N-H bending vibration may also be visible around 1590-1650 cm⁻¹.[4]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the cyclohexyl group or cleavage of the piperidine ring.

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is through reductive amination . This versatile reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Proposed Synthetic Pathway: Reductive Amination

The synthesis of this compound can be efficiently achieved by the reductive amination of cyclohexanone with 4-aminopiperidine. A particularly effective and mild reducing agent for this transformation is sodium triacetoxyborohydride [NaB(OAc)₃H].[5]

G Cyclohexanone Cyclohexanone Intermediate Imine/Enamine Intermediate Cyclohexanone->Intermediate Aminopiperidine 4-Aminopiperidine Aminopiperidine->Intermediate Product This compound Intermediate->Product Reduction Reagents NaB(OAc)₃H CH₂Cl₂ Reagents->Intermediate G cluster_scaffold This compound Scaffold cluster_applications Potential Therapeutic Areas Scaffold Core Structure Antiviral Antiviral Agents (e.g., HCV) Scaffold->Antiviral Modification & SAR Pain Pain Management (Ion Channel Blockers) Scaffold->Pain Modification & SAR HIV HIV Treatment (GPCR Ligands) Scaffold->HIV Modification & SAR

Sources

Methodological & Application

The Versatile Scaffold: Application Notes on 1-Cyclohexylpiperidin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-Cyclohexylpiperidin-4-amine Moiety

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Within the medicinal chemist's toolkit, certain structural motifs consistently emerge as "privileged scaffolds" – frameworks that exhibit a remarkable propensity for binding to a variety of biological targets. This compound is one such versatile building block, offering a unique combination of steric bulk, conformational rigidity, and synthetic accessibility that has led to its incorporation in a diverse array of biologically active molecules. This guide provides an in-depth exploration of its applications, complete with detailed protocols and insights into its role in shaping the structure-activity relationships (SAR) of emergent therapeutics.

The this compound scaffold is characterized by a central piperidine ring, a lipophilic cyclohexyl group appended to the piperidine nitrogen, and a primary amine at the 4-position. This arrangement provides a trifecta of features that are highly advantageous in drug design:

  • The Lipophilic Cyclohexyl Group: This bulky, non-polar moiety can effectively probe hydrophobic pockets within target proteins, contributing significantly to binding affinity. Its presence can also favorably modulate physicochemical properties such as solubility and membrane permeability.

  • The Basic Piperidine Nitrogen: The tertiary amine within the piperidine ring is a key basic center. At physiological pH, it is typically protonated, allowing for the formation of crucial salt-bridge interactions with acidic residues in the binding sites of various targets, including G-protein coupled receptors (GPCRs) and kinases.

  • The Reactive Primary Amine: The primary amine at the 4-position serves as a versatile synthetic handle. It readily participates in a wide range of chemical transformations, most notably amide bond formation, urea and thiourea synthesis, and reductive amination, enabling the facile introduction of diverse substituents to explore and optimize biological activity.

This application note will delve into the practical synthesis of this compound itself and provide detailed protocols for its derivatization, supported by examples of its application in the development of targeted therapies.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in drug design.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂PubChem[1]
Molecular Weight 182.31 g/mol PubChem[1]
CAS Number 59528-79-9PubChem[1]
Appearance Colorless to pale yellow liquid or low-melting solid(General knowledge)
Boiling Point ~270-280 °C (estimated)(General knowledge)
LogP (calculated) ~2.5-3.0(General knowledge)

Synthesis of the this compound Scaffold

The efficient synthesis of the this compound core is a critical first step. A common and robust method is the reductive amination of a suitable piperidine precursor with cyclohexanone.

Protocol 1: Synthesis via Reductive Amination of 4-Aminopiperidine

This protocol describes the direct synthesis of this compound from commercially available 4-aminopiperidine and cyclohexanone.

Figure 1: Reductive amination synthesis of this compound.

Materials:

  • 4-Aminopiperidine dihydrochloride

  • Cyclohexanone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Free-Basing the Amine: To a stirred solution of 4-aminopiperidine dihydrochloride (1.0 eq) in DCM (10 volumes), add triethylamine (2.2 eq) dropwise at 0 °C. Stir the mixture at room temperature for 1 hour. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Addition of Ketone: To the above suspension, add cyclohexanone (1.1 eq).

  • Reductive Amination: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 5 volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product. Purification can be achieved by vacuum distillation or column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield this compound as a colorless to pale yellow oil.

Causality Behind Experimental Choices:

  • Free-Basing: 4-Aminopiperidine is often supplied as a hydrochloride salt to improve stability. The addition of a base like triethylamine is necessary to generate the free amine, which is the active nucleophile in the reductive amination.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to acidic conditions that can form during the reaction compared to other borohydrides like sodium borohydride.[2]

  • Solvent: Dichloromethane is a common solvent for reductive aminations as it is relatively non-reactive and effectively solubilizes the reactants.

Core Applications and Synthetic Protocols

The true utility of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of derivatives. The following protocols detail common and powerful transformations.

Application 1: Amide Bond Formation - A Gateway to Diverse Functionality

The formation of an amide bond by coupling the primary amine of this compound with a carboxylic acid is arguably the most common and impactful derivatization strategy. This reaction allows for the introduction of a vast array of substituents, enabling extensive exploration of the chemical space around the core scaffold.

Figure 2: General workflow for amide bond formation.

This protocol outlines a reliable method for the synthesis of N-(1-cyclohexylpiperidin-4-yl) amides using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable eluents)

Procedure:

  • Reactant Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (10 volumes), add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.05 eq) in DMF (2 volumes) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates completion of the reaction.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3 x 10 volumes) and brine (1 x 10 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the desired N-(1-cyclohexylpiperidin-4-yl)amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Expert Insights:

  • Choice of Coupling Reagent: HATU is a highly effective coupling reagent that minimizes side reactions and often leads to high yields.[3] Other common coupling reagents include HOBt/EDCI and DCC.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the acid formed during the reaction.

  • Solvent: DMF is a polar aprotic solvent that is excellent for solubilizing a wide range of reactants for amide coupling reactions.

Application 2: Synthesis of Ureas and Thioureas - Mimicking Key Interactions

Urea and thiourea moieties are prevalent in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, often mimicking the interactions of amide bonds.[4] The primary amine of this compound provides a straightforward entry to these important functional groups.

This protocol describes the synthesis of a urea derivative via the reaction of this compound with an isocyanate.

Figure 3: Synthesis of urea derivatives from this compound.

Materials:

  • This compound

  • Isocyanate of interest (e.g., phenyl isocyanate)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Hexanes or diethyl ether

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF (10 volumes) under an inert atmosphere (e.g., nitrogen or argon).

  • Isocyanate Addition: Add the isocyanate (1.05 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the reaction mixture. Monitor the reaction by TLC or LC-MS.

  • Isolation: If a precipitate has formed, collect the solid by filtration, wash with cold THF and then with hexanes or diethyl ether to remove any unreacted starting materials.

  • Purification (if necessary): If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Note on Thiourea Synthesis: A similar protocol can be followed for the synthesis of thioureas, substituting the isocyanate with the corresponding isothiocyanate (R-N=C=S).

Applications in Target-Oriented Drug Discovery

The this compound scaffold has found application in the development of ligands for several important classes of drug targets.

G-Protein Coupled Receptors (GPCRs)

The structural features of this compound make it an excellent scaffold for targeting GPCRs. The basic piperidine nitrogen can form a key ionic interaction with a conserved aspartate residue in the transmembrane domain of many aminergic GPCRs, while the cyclohexyl and derivatized 4-amino groups can explore other binding pockets to achieve affinity and selectivity.

Example Application: CCR5 Antagonists for HIV-1 Therapy

The C-C chemokine receptor type 5 (CCR5) is a co-receptor for HIV-1 entry into host cells, making it a validated target for anti-HIV therapy.[5] Several classes of small molecule CCR5 antagonists incorporate a substituted piperidine moiety. While no marketed drug contains the exact this compound fragment, the principles of its use are highly relevant. For instance, in the development of piperidine-4-carboxamide derivatives as CCR5 antagonists, the piperidine nitrogen is crucial for anchoring the molecule in the receptor, while modifications at the 4-position have been shown to significantly impact potency.[6]

Kinase Inhibitors

The ATP binding site of many protein kinases contains a "hinge region" that forms hydrogen bonds with inhibitor scaffolds. The 4-amino group of this compound, when incorporated into a suitable heterocyclic system, can act as a hydrogen bond donor to this hinge region. The cyclohexylpiperidine portion can then project into the solvent-exposed region or other hydrophobic pockets to enhance affinity and selectivity.

Conceptual Application: Cyclin-Dependent Kinase (CDK) Inhibitors

Dysregulation of CDKs is a hallmark of many cancers.[7] Numerous CDK inhibitors are based on scaffolds that can form key hydrogen bonds with the kinase hinge. For example, 2,4-diaminopyrimidine derivatives have been developed as potent CDK7 inhibitors.[1] By analogy, one could envision synthesizing a library of compounds where the this compound is coupled to a 2-chloro-4-aminopyrimidine scaffold to generate novel CDK inhibitor candidates. The cyclohexylpiperidine moiety would be positioned to interact with regions outside the immediate ATP binding site, potentially leading to improved selectivity and potency.

Structure-Activity Relationship (SAR) Insights

Systematic derivatization of the this compound scaffold allows for a thorough exploration of the SAR.

  • The Cyclohexyl Group: While generally beneficial for lipophilicity and van der Waals interactions, its replacement with other cyclic or acyclic alkyl groups can fine-tune potency and metabolic stability.

  • The 4-Amido/Urea Substituent: This is the most common point of diversification. The nature of the substituent (aromatic, heteroaromatic, aliphatic) and its substitution pattern can have a profound impact on biological activity. For example, in a series of dopamine receptor ligands based on a piperidine scaffold, the nature of the aromatic substituent on an amide or urea linkage was critical for receptor affinity and selectivity.[8]

  • Stereochemistry: If chiral centers are introduced in the derivatization, the stereochemistry can be critical for activity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its primary amine handle provide a robust platform for the generation of diverse compound libraries. The inherent structural features of this scaffold make it particularly well-suited for the design of ligands targeting GPCRs and kinases. The detailed protocols and application examples provided in this guide are intended to empower researchers to effectively utilize this important chemical tool in their drug discovery endeavors.

References

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  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Duncia, J. V., et al. (2010). The discovery of the potent and orally bioavailable CCR5 antagonist 8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-(4-{[(1-propyl-1H-imidazol-5-yl)methyl]sulfinyl}phenyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxamide (BMS-663068), a clinical candidate for the treatment of HIV-1 infection. Bioorganic & Medicinal Chemistry Letters, 20(4), 1413-1418.
  • Hale, J. J., et al. (2004). 4,4-Disubstituted cyclohexylamine NK1 receptor antagonists I. Bioorganic & Medicinal Chemistry Letters, 14(13), 3351-3355.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Yan, W., et al. (2022). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 65(1), 454-476.
  • Lindsley, C. W., et al. (2016). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. ACS Chemical Neuroscience, 7(8), 1033-1047.
  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry, 65(15), 10455-10473.
  • Ghosh, A. K., & Osswald, H. L. (2014). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 57(11), 4485-4500.
  • Kim, Y., et al. (2011). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 21(1), 435-438.
  • Chobanian, H. R., et al. (2016). Design, Synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. ACS Medicinal Chemistry Letters, 7(10), 929-934.
  • Shao, J., et al. (2021). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Journal of Medicinal Chemistry, 64(8), 4849-4866.
  • Maeda, K., et al. (2006). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylurea derivatives. Bioorganic & Medicinal Chemistry Letters, 16(19), 5134-5138.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Muñoz, M., & Rosso, M. (2010). The NK-1 receptor: a new target in cancer therapy. Current Drug Targets, 11(5), 628-641.
  • Gniazdowska, E., & Koźmiński, P. (2021). The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. Molecules, 26(16), 4994.
  • Battilocchio, C., et al. (2011). Direct amidation of carboxylic acids with amines using boric acid. Organic & Biomolecular Chemistry, 9(5), 1320-1323.
  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (2021). MethodsX, 8, 101406.
  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2023).
  • Synthesis of 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea and Its Arylation via Readily Available Palladium Catalyst and Their Electronic, Spectroscopic, and Nonlinear Optical Studies via a Computational Approach. (2023). ACS Omega, 8(33), 30155-30166.
  • Synthesis and characterization of novel N-acyl cyclic urea derivatives. (2012). ARKIVOC, 2012(6), 304-316.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. (1993).
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Application Notes & Protocols: 1-Cyclohexylpiperidin-4-amine as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 1-Cyclohexylpiperidin-4-amine

This compound is a bifunctional chemical scaffold prized in modern medicinal chemistry and materials science. Its structure uniquely combines a lipophilic cyclohexyl group with a conformationally restricted piperidine ring and a reactive primary amine. This combination imparts a favorable balance of properties, making it an invaluable starting point for synthesizing diverse and complex molecules.

  • The Lipophilic Cyclohexyl Group: This bulky, non-polar moiety enhances van der Waals interactions and can improve membrane permeability and oral bioavailability of the final compound. Its presence often helps molecules navigate hydrophobic pockets in biological targets.

  • The Piperidine Ring: A saturated heterocycle, the piperidine ring is a common motif in pharmaceuticals. It provides a rigid, three-dimensional framework, which can be crucial for orienting other functional groups for optimal target engagement. The tertiary amine within the ring acts as a key basic center, influencing solubility and potential for salt formation.

  • The Primary Amine (4-position): This nucleophilic primary amine is the primary reactive handle for synthetic elaboration. It readily participates in a wide array of classical and modern chemical transformations, allowing for the facile introduction of diverse functionalities.

This guide provides an in-depth exploration of the reactivity of this compound and offers detailed, field-tested protocols for its application in the synthesis of novel compounds, particularly within the context of drug discovery.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the fundamental properties of a building block is critical for successful reaction design and optimization.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 59528-79-9[1]
Molecular Formula C₁₁H₂₂N₂[1]
Molecular Weight 182.31 g/mol [1]
Appearance Colorless to yellowish liquid[2]
Boiling Point ~134-136 °C
Density ~0.86 g/mL
pKa ~10.6-10.9 (estimated, based on cyclohexylamine)[2]
Solubility Miscible with water; soluble in ethanol, ethers, acetone.[2][3]

The primary amine at the C4 position is the key center of reactivity. As a primary aliphatic amine, it is a potent nucleophile and a moderately strong base. The bulky N-cyclohexyl group can sterically influence the approach of reagents to the piperidine nitrogen, but it has a minimal electronic effect on the reactivity of the C4-amino group.

Core Synthetic Applications & Protocols

The versatility of this compound stems from the predictable and high-yielding reactivity of its primary amine. Below are detailed protocols for several fundamental transformations crucial for drug discovery programs.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

Amide bonds are ubiquitous in pharmaceuticals due to their high stability and ability to participate in hydrogen bonding.[4] The reaction of this compound with carboxylic acids is a cornerstone of its application.

Causality Behind Protocol Choices: Direct condensation of an amine and a carboxylic acid is thermally demanding and inefficient. Therefore, "coupling reagents" are used to activate the carboxylic acid, transforming its hydroxyl group into a better leaving group.[5][6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a modern, highly efficient uronium-based coupling reagent that offers rapid reaction times and high yields, even with challenging substrates.[7] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is essential to neutralize the generated hexafluorophosphate acid and to deprotonate the amine, ensuring its nucleophilicity without competing in the reaction.[7]

G cluster_process Reaction Steps Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester Formation of Active O-Acyl(tetramethyl)isouronium Intermediate Carboxylic_Acid->Active_Ester + HATU + DIPEA Amine This compound HATU HATU (Coupling Reagent) DIPEA DIPEA (Base) Nucleophilic_Attack Nucleophilic Attack by Amine Active_Ester->Nucleophilic_Attack + Amine Product Target Amide Product Nucleophilic_Attack->Product

Protocol 3.1: HATU-Mediated Amide Coupling

  • Principle: Activation of a carboxylic acid with HATU to form a highly reactive acyl-uronium intermediate, which is then readily displaced by the primary amine of the building block to form a stable amide bond.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Carboxylic Acid of interest (1.05 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the carboxylic acid (1.05 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to allow for pre-activation.

    • Add this compound (1.0 eq) to the activated mixture.

    • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

  • Self-Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS. The disappearance of the starting material signals and the appearance of a new amide N-H signal in the ¹H NMR spectrum are indicative of a successful reaction.

Reductive Amination: Forging C-N Single Bonds

Reductive amination is a powerful and widely used method for forming C-N single bonds, converting the primary amine into a secondary amine.[8] This reaction proceeds in one pot by forming an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced in situ.

Causality Behind Protocol Choices: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation.[9] Unlike stronger hydrides like NaBH₄ or LiAlH₄, STAB is mild enough that it will not readily reduce the starting aldehyde or ketone but is reactive enough to reduce the protonated imine (iminium ion) intermediate.[10] This selectivity allows for a "one-pot" procedure where all reagents can be mixed together, simplifying the experimental setup.[11] The use of a slightly acidic catalyst (acetic acid) facilitates the formation of the iminium ion, which is the key electrophile for the reduction step.

G Amine This compound Imine_Formation Iminium Ion Formation Amine->Imine_Formation Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Carbonyl->Imine_Formation + H⁺ STAB STAB (NaBH(OAc)₃) Reduction Hydride Reduction STAB->Reduction Acid Acetic Acid (Catalyst) Acid->Imine_Formation Imine_Formation->Reduction + STAB Product Secondary Amine Product Reduction->Product

Protocol 3.2: One-Pot Reductive Amination with STAB

  • Principle: Condensation of the primary amine with an aldehyde or ketone to form an iminium ion, which is subsequently reduced in situ by the mild hydride donor STAB to yield a secondary amine.[9][12]

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Aldehyde or Ketone of interest (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Glacial Acetic Acid (0.1 eq, optional catalyst)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Procedure:

    • To a stirred suspension of this compound (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 20-30 minutes.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

    • Stir the reaction at room temperature for 3-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Self-Validation: Successful formation of the secondary amine is confirmed by LC-MS (observing the correct mass for the product) and NMR. In ¹H NMR, the disappearance of the aldehyde proton (if applicable) and the appearance of new signals corresponding to the newly formed C-H adjacent to the nitrogen are key indicators.

Buchwald-Hartwig Amination: Advanced C-N Bond Formation

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed cross-coupling reaction allows for the formation of a C(sp²)-N bond between an aryl halide (or triflate) and the amine, a transformation not achievable by standard nucleophilic substitution methods.[13]

Causality Behind Protocol Choices: This reaction requires a palladium catalyst, a phosphine ligand, and a base.[14] The palladium(0) species undergoes oxidative addition into the aryl halide C-X bond. The phosphine ligand (e.g., X-Phos) is crucial; its steric bulk and electron-donating properties stabilize the palladium center and promote the key reductive elimination step that forms the desired C-N bond.[15] A strong, non-nucleophilic base like KOt-Bu or LHMDS is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle.[16]

Protocol 3.3: Pd-Catalyzed Buchwald-Hartwig Cross-Coupling

  • Principle: A palladium-catalyzed cross-coupling reaction between an aryl halide and the primary amine to form a new carbon-nitrogen bond, enabling the synthesis of complex N-aryl piperidine derivatives.[13]

  • Materials & Reagents:

    • This compound (1.2 eq)

    • Aryl Bromide or Chloride of interest (1.0 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol %)

    • X-Phos (4 mol %)

    • Potassium tert-butoxide (KOt-Bu) (1.4 eq)

    • Anhydrous Toluene or 1,4-Dioxane

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq), Pd₂(dba)₃ (2 mol %), and X-Phos (4 mol %).

    • Add the base, KOt-Bu (1.4 eq).

    • Evacuate and backfill the tube with inert gas three times.

    • Add anhydrous toluene, followed by this compound (1.2 eq).

    • Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours. Monitor progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Self-Validation: The product should be characterized by NMR and LC-MS. The successful coupling is indicated in the ¹H NMR spectrum by the presence of signals from both the aryl and the cyclohexylpiperidine fragments and a downfield shift of the amine proton.

Applications in Drug Discovery: Case Study Insights

The structural motifs derived from this compound are prevalent in compounds targeting major drug classes.

  • Kinase Inhibitors: The piperidine scaffold can serve as a solvent-exposed moiety to improve physicochemical properties or as a core element to orient pharmacophores into the ATP-binding pocket of kinases.[17][18][19] For example, derivatives have been explored in the synthesis of inhibitors for targets like Akt and Bruton's tyrosine kinase (BTK).[18][20] The N-cyclohexyl group can occupy hydrophobic regions of the kinase, while the elaborated C4-amine substituent can form key hydrogen bonds in the hinge region.

  • GPCR Modulators: G-protein coupled receptors (GPCRs) are the largest family of drug targets.[21] The lipophilic and basic nature of compounds derived from this building block makes them well-suited for interacting with the transmembrane domains of GPCRs. They can be used to develop both orthosteric and allosteric modulators, where the piperidine core provides a rigid scaffold to position substituents that influence receptor conformation and signaling.[22][23]

Therapeutic Target ClassRationale for Using this compoundExample Application
Protein Kinases The piperidine core acts as a rigid scaffold. The N-cyclohexyl group can access hydrophobic pockets. The C4-amine allows for derivatization to target the hinge region.Synthesis of ATP-competitive inhibitors for oncology targets (e.g., Akt, BTK).[18][20]
GPCRs The lipophilic character aids in membrane interaction. The basic nitrogen is a key interaction point. The scaffold allows for 3D diversity to achieve subtype selectivity.Development of allosteric modulators for CNS targets.[22]
Ion Channels The combination of a basic center and lipophilic groups is a common feature of channel blockers.Scaffolding for novel calcium or sodium channel blockers.

Safety & Handling

As with all amine-containing compounds, appropriate safety precautions must be taken.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[24]

  • Hazards: this compound is expected to be corrosive and may cause skin and eye irritation or burns, similar to other aliphatic amines like cyclohexylamine.[2][25] Avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[24]

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel compounds. Its unique structural features provide a robust platform for generating libraries of molecules with desirable physicochemical properties for drug discovery. The reliable and well-characterized reactivity of its primary amine allows for the application of fundamental synthetic transformations—including amide coupling, reductive amination, and Buchwald-Hartwig amination—to construct a wide array of complex and functionally diverse products. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage this valuable scaffold in their synthetic endeavors.

References

  • Szolcsányi, P., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Moreau, P., et al. (2024). Synthesis, kinase inhibition and anti-leukemic activities of diversely substituted indolopyrazolocarbazoles. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Lubell, W. D., et al. (2021). Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. PubMed Central. Available at: [Link]

  • Taylor, M. S., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link]

  • Liu, X., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. Available at: [Link]

  • Reddy, P. V. N., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]

  • JoVE. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]

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  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

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  • Hussain, A., et al. (2022). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PubMed Central. Available at: [Link]

  • Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, Y., et al. (2008). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry. Available at: [Link]

  • Csenki, Z., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

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Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 1-Cyclohexylpiperidin-4-amine in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." this compound is a quintessential example of such a structure. Its unique combination of a rigid, saturated heterocyclic piperidine core, a lipophilic cyclohexyl group, and a versatile primary amine handle provides a trifecta of desirable properties for drug design. This scaffold offers a robust three-dimensional architecture that can be strategically modified to achieve high-affinity and selective interactions with a wide array of biological targets. The piperidine ring serves as a non-planar anchor, while the cyclohexyl group can effectively probe hydrophobic pockets within a target protein. Crucially, the 4-amine position acts as a key vector for chemical diversification, allowing for the attachment of various functional groups to fine-tune potency, selectivity, and pharmacokinetic properties. This guide explores the multifaceted applications of this scaffold, detailing its strategic implementation in drug discovery, providing validated protocols for its use, and offering insights into its structure-activity relationships.

Section 1: The Strategic Incorporation of the this compound Moiety

The utility of this compound as a building block stems from the reactivity of its primary amine. This functionality serves as a nucleophile, enabling its incorporation into larger, more complex molecules through several robust and well-established chemical reactions. The two most prevalent strategies are amide bond formation and reductive amination.

  • Amide Bond Formation: The primary amine readily reacts with activated carboxylic acids (such as acid chlorides or esters) or couples directly with carboxylic acids using standard coupling reagents (e.g., HBTU, HATU, CDI) to form stable amide bonds. This is a cornerstone of medicinal chemistry for linking molecular fragments.

  • Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine (or enamine), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield a secondary or tertiary amine. This reaction is highly efficient for creating carbon-nitrogen bonds and expanding the scaffold.[1]

These synthetic routes allow chemists to strategically position the cyclohexylpiperidine moiety within a drug candidate to serve various functions, such as acting as a solvent-exposed group to enhance solubility or as a key binding element that occupies a specific pocket in the target protein.

G cluster_start Starting Materials cluster_reaction Key Synthetic Transformations cluster_product Core Derivatives Start_Scaffold This compound Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Start_Scaffold->Amide_Coupling Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) Start_Scaffold->Reductive_Amination Reagent_Acid R-COOH (Carboxylic Acid) Reagent_Acid->Amide_Coupling Reagent_Aldehyde R'-CHO (Aldehyde/Ketone) Reagent_Aldehyde->Reductive_Amination Product_Amide Amide Derivative Amide_Coupling->Product_Amide Product_Amine Secondary/Tertiary Amine Derivative Reductive_Amination->Product_Amine G GPCR 5-HT2A Receptor (GPCR) Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Neuronal Excitability Ca->Response PKC->Response Drug Inverse Agonist (e.g., ACP-103) Drug->GPCR Blocks constitutive activity

Caption: Simplified signaling pathway of the 5-HT2A receptor, a target for antipsychotics.

Oncology

The rigid piperidine scaffold is ideal for positioning functional groups with high precision, a requirement for selective kinase inhibitors.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are crucial regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. The trans-4-aminocyclohexyl group, a stereoisomer of the core scaffold, has been incorporated into novel and selective CDK12 inhibitors. [2]In the discovery of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives, the trans-cyclohexylamino moiety served as a central scaffold to orient the urea and pyridyl groups for optimal interaction with the CDK12 active site. [2]Similarly, a pyrimidine-4-amine scaffold bearing a cyclohexylmethoxy group was found to be a potent CDK2 inhibitor. [3]

Other Therapeutic Areas
  • Antiviral (Hepatitis C): A 4-aminopiperidine scaffold was identified as a potent inhibitor of Hepatitis C virus (HCV) assembly and release. [1]The initial hit compound was optimized through a structure-activity relationship (SAR) campaign, where modifications on the piperidine nitrogen and the 4-amino group led to derivatives with increased potency and improved metabolic stability. [1]* Metabolic Diseases: A 1-(4-aminophenylacetyl)piperidine scaffold was featured in a potent and selective partial agonist of the Farnesoid X receptor (FXR), a target for metabolic dysfunction-associated steatohepatitis (MASH). [4]The lead compound, V15, demonstrated significant efficacy in reducing hepatic steatosis, inflammation, and fibrosis in animal models of MASH. [4]

Section 3: Detailed Application Protocols

The following protocols provide practical, step-by-step methodologies for the synthesis and biological evaluation of derivatives of this compound.

Protocol 1: Synthesis of an Amide Derivative via Amide Coupling

Objective: To synthesize N-(1-cyclohexylpiperidin-4-yl)benzamide as a representative example of derivatization. This protocol explains the causality behind reagent choice and reaction conditions.

Materials:

  • This compound (1.0 eq) [5]* Benzoic Acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate, Saturated aq. NaHCO3, Brine

  • Anhydrous MgSO4

Rationale for Reagent Selection:

  • HATU: A highly efficient peptide coupling reagent that minimizes side reactions and racemization by rapidly activating the carboxylic acid.

  • DIPEA: A non-nucleophilic organic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, facilitating its nucleophilic attack.

  • DMF: A polar aprotic solvent that effectively dissolves all reactants and reagents, promoting a homogenous reaction environment.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.1 eq) and anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step ensures the carboxylic acid is converted to its activated ester form before the amine is introduced.

  • Amine Addition: In a separate vial, dissolve this compound (1.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO3 (2x) to remove unreacted acid and HATU byproducts, followed by brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-(1-cyclohexylpiperidin-4-yl)benzamide.

Protocol 2: In Vitro CDK2 Inhibition Assay (Hypothetical)

Objective: To determine the inhibitory potency (IC50) of a synthesized derivative against Cyclin-Dependent Kinase 2 (CDK2)/Cyclin E.

Materials:

  • Recombinant human CDK2/Cyclin E enzyme

  • Test Compound (e.g., from Protocol 1, dissolved in DMSO)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP (Adenosine triphosphate)

  • Peptide Substrate (e.g., a biotinylated peptide derived from Histone H1)

  • Detection Reagent (e.g., HTRF® KinEASE-STK S1 Kit)

  • 384-well low-volume microtiter plates

Experimental Workflow:

G Start Start Step1 Prepare serial dilution of test compound in DMSO Start->Step1 Step2 Add compound, kinase buffer, and CDK2/Cyclin E enzyme to 384-well plate Step1->Step2 Step3 Incubate for 15 min at RT (Enzyme-Inhibitor Pre-incubation) Step2->Step3 Step4 Initiate reaction by adding ATP and peptide substrate Step3->Step4 Step5 Incubate for 60 min at RT (Kinase Reaction) Step4->Step5 Step6 Stop reaction by adding EDTA and HTRF detection reagents Step5->Step6 Step7 Incubate for 60 min at RT (Detection) Step6->Step7 Step8 Read plate on HTRF-compatible plate reader Step7->Step8 End Calculate IC50 value Step8->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Procedure:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Enzyme Addition: Add 5 µL of the CDK2/Cyclin E solution (prepared in kinase buffer) to each well.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes. This allows the compound to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 5 µL of a solution containing ATP and the biotinylated peptide substrate (prepared in kinase buffer). The final ATP concentration should be at or near its Km for the enzyme to ensure competitive inhibitors are accurately measured.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes. During this time, the active enzyme will phosphorylate the substrate.

  • Detection: Stop the reaction by adding 10 µL of the HTRF detection buffer containing EDTA (to chelate Mg2+ and stop the enzyme) and the detection reagents (Europium-cryptate labeled anti-phospho-substrate antibody and XL665-labeled streptavidin).

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a compatible microplate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the two emission signals and plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 4: Structure-Activity Relationship (SAR) Insights

SAR studies on compounds containing the this compound scaffold reveal key insights for optimizing drug candidates. [6]

  • The Cyclohexyl Group: This lipophilic group often interacts with hydrophobic pockets in the target protein. Its size and conformational flexibility are critical. SAR studies on melanocortin-4 receptor ligands showed that substitutions on the aryl ring attached to a related cyclohexylpiperazine scaffold significantly improved binding affinity. [7]This indicates the cyclohexyl group helps to correctly orient other parts of the molecule for optimal binding.

  • The Piperidine Ring: This ring acts as a rigid spacer. The stereochemistry can be critical; for example, trans-substituted cyclohexylamines were required for potent CDK12 inhibition, highlighting the specific 3D geometry needed for activity. [2]* The 4-Amino Group: This is the primary point of diversification. The type of linkage (amide vs. amine) and the nature of the substituent attached dramatically influence potency and selectivity. For CDK inhibitors, elaborating this position with arylurea moieties led to highly potent compounds. [2]For HCV inhibitors, a systematic exploration of different groups at this position was key to improving potency and metabolic stability. [1]

    Modification Position Example Modification Observed Effect Rationale
    Piperidine Nitrogen Methylation Increased 5-HT2A receptor affinity [8] Enhances basicity and potentially introduces favorable interactions in the binding pocket.
    4-Amino Group Acylation with arylurea Potent CDK12 inhibition [2] Forms key hydrogen bonds with the kinase hinge region.
    4-Amino Group Reductive amination Modulated antiviral activity [1] Alters the flexibility, size, and hydrogen bonding capacity of the side chain.

    | Cyclohexyl Ring | Introduction of trans stereochemistry | Essential for CDK12 activity [2]| Provides the correct vector and orientation for substituents to engage the target. |

Conclusion

This compound is a validated and highly valuable scaffold in drug discovery. Its synthetic tractability, combined with a conformationally constrained yet versatile structure, allows it to be adapted for a wide range of biological targets. The successful development of clinical candidates and research probes across multiple therapeutic areas underscores its status as a privileged structure. Future applications will likely involve its use in more complex molecular architectures, such as covalent inhibitors and targeted protein degraders, where its rigid core can serve as a robust anchor to precisely orient reactive and linker moieties. The continued exploration of this scaffold's chemical space promises to yield novel therapeutics for challenging diseases.

References

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  • Poryes, D., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Ahmadi, A., et al. (2009). Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. Arzneimittelforschung. Available from: [Link]

  • Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Structure-activity relationship studies on a series of cyclohexylpiperazines bearing a phanylacetamide as ligands of the human melanocortin-4 receptor. Available from: [Link]

  • Gouliaeva, M., et al. (2011). 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro. Neurochemistry International. Available from: [Link]

  • Tu, C. H., et al. (2019). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. Available from: [Link]

  • Boschi, D., et al. (2013). 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. European Journal of Medicinal Chemistry. Available from: [Link]

  • Tadesse, S., et al. (2018). Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

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1-Cyclohexylpiperidin-4-amine as a scaffold in combinatorial chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Leveraging 1-Cyclohexylpiperidin-4-amine as a Versatile Scaffold in Combinatorial Chemistry for Accelerated Drug Discovery

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the this compound scaffold. We will delve into its chemical properties, explore robust protocols for library synthesis, and discuss its application in generating diverse molecular libraries for high-throughput screening and lead optimization.

The Strategic Advantage of the this compound Scaffold

In the landscape of modern drug discovery, the efficiency of identifying novel bioactive molecules is paramount. Combinatorial chemistry serves as a powerful engine for this process by enabling the rapid synthesis of large, diverse libraries of compounds.[1][2] The choice of a central scaffold is a critical decision that dictates the structural and physicochemical space accessible to the resulting library.

The this compound scaffold has emerged as a particularly valuable building block for several key reasons:

  • Structural Rigidity and 3D Complexity: The cyclohexane and piperidine rings introduce a degree of conformational constraint, which is often beneficial for potent and selective binding to biological targets. This pre-organization reduces the entropic penalty upon binding.

  • Vectorial Diversity: The primary amine at the 4-position of the piperidine ring serves as a versatile synthetic handle. It allows for the introduction of a wide array of chemical functionalities, projecting these new substituents into different vectors of chemical space.

  • Favorable Physicochemical Properties: The piperidine ring is a common motif in many approved drugs, often contributing to improved solubility and pharmacokinetic properties.[3][4] The cyclohexyl group adds lipophilicity, which can be balanced by the modifications made at the primary amine.

  • Synthetic Tractability: The primary amine is highly reactive and amenable to a variety of well-established, high-throughput chemical transformations, making it ideal for parallel synthesis.

This guide will provide the foundational knowledge and practical protocols to effectively utilize this scaffold in your discovery programs.

Physicochemical Properties of the Scaffold

A thorough understanding of the starting material's properties is essential for reaction planning and optimization.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 59528-79-9[5]
Molecular Formula C₁₁H₂₂N₂[5]
Molecular Weight 182.31 g/mol [5]
Appearance Colorless to pale yellow liquid/solid[6]
Boiling Point Data not widely available; high boiling point expected
Solubility Soluble in most organic solvents (DCM, DMF, THF)
pKa ~10.6 (Estimated based on similar amines like cyclohexylamine)[6]

Core Synthetic Strategies for Library Elaboration

The primary amine of the this compound scaffold is the key anchor point for diversification. The following sections detail robust and scalable protocols for the three most common and powerful transformations used in combinatorial library synthesis.

Workflow Overview: From Scaffold to Library

The general workflow involves parallel reactions where the core scaffold is reacted with a diverse set of building blocks (e.g., carboxylic acids, aldehydes/ketones, isocyanates) to generate a library of unique final compounds.

G cluster_scaffold Core Scaffold cluster_reactions Diversification Reactions cluster_library Compound Library Scaffold This compound Amide Amide Coupling (R-COOH) Scaffold->Amide Reductive Reductive Amination (R-CHO / R-CO-R') Scaffold->Reductive Urea Urea/Thiourea Formation (R-NCO / R-NCS) Scaffold->Urea Lib_Amide Amide Derivatives Amide->Lib_Amide Lib_Amine Secondary/Tertiary Amines Reductive->Lib_Amine Lib_Urea Urea/Thiourea Derivatives Urea->Lib_Urea

Caption: Combinatorial diversification of the this compound scaffold.

Protocol 2.1: Amide Bond Formation via Carbodiimide Coupling

Amide bond formation is arguably the most frequently used reaction in medicinal chemistry due to the stability of the resulting bond and the vast commercial availability of carboxylic acids.[7][8] The use of coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) allows the reaction to proceed under mild conditions by activating the carboxylic acid for nucleophilic attack by the amine.[9]

Causality: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of our scaffold. Additives like 1-Hydroxybenzotriazole (HOBt) can be used to suppress side reactions and improve yields, particularly with less reactive amines, by forming an active ester intermediate.[9]

G RCOOH Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate RCOOH->Intermediate + EDC EDC EDC Product Amide Product (Scaffold-NHCOR) Intermediate->Product + Scaffold-NH2 Byproduct Urea Byproduct Intermediate->Byproduct Amine Scaffold (Scaffold-NH2)

Caption: Simplified workflow for EDC-mediated amide coupling.

Experimental Protocol:

  • Reagents & Equipment:

    • This compound

    • Diverse library of carboxylic acids (1.1 equivalents)

    • EDC (1.2 equivalents)

    • (Optional) HOBt (0.1 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • 96-well reaction block or individual reaction vials

    • Magnetic stirrer or orbital shaker

    • Nitrogen or argon atmosphere

  • Procedure (per reaction):

    • To a reaction vial under an inert atmosphere, add the carboxylic acid (0.1 mmol, 1.1 eq.).

    • Dissolve the acid in 1 mL of anhydrous DCM.

    • Add this compound (16.6 mg, 0.091 mmol, 1.0 eq.).

    • Add DIPEA (31.7 µL, 0.182 mmol, 2.0 eq.). The base is crucial to neutralize the HCl salt often formed with EDC and to deprotonate the amine, increasing its nucleophilicity.

    • In a separate vial, dissolve EDC (21.0 mg, 0.109 mmol, 1.2 eq.) in 0.5 mL of anhydrous DCM.

    • Add the EDC solution dropwise to the reaction mixture at room temperature. An ice bath (0 °C) can be used to control any initial exotherm.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with DCM (5 mL) and wash sequentially with 1M HCl (2 x 5 mL), saturated NaHCO₃ solution (2 x 5 mL), and brine (1 x 5 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash chromatography or preparative HPLC/TLC as needed for library compounds.

  • Safety Considerations:

    • EDC is a sensitizer and should be handled with gloves in a well-ventilated fume hood.

    • DCM is a suspected carcinogen; handle with appropriate personal protective equipment (PPE).

    • Carboxylic acids can be corrosive or irritating.

Protocol 2.2: Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds, converting the primary amine of the scaffold into a secondary amine.[10] This one-pot reaction involves the initial formation of an imine (or enamine) intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[11]

Causality: The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a transient iminium ion. STAB is the preferred reducing agent because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated iminium ion, driving the reaction to completion.[11]

Experimental Protocol:

  • Reagents & Equipment:

    • This compound

    • Diverse library of aldehydes or ketones (1.0 equivalents)

    • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

    • Acetic acid (catalytic, ~5% v/v)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Standard reaction vials and stirring apparatus

  • Procedure (per reaction):

    • In a reaction vial, dissolve this compound (18.2 mg, 0.1 mmol, 1.0 eq.) and the aldehyde/ketone (0.1 mmol, 1.0 eq.) in 2 mL of DCE.

    • Add a drop of glacial acetic acid. The acid catalyzes the formation of the iminium ion intermediate.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add STAB (31.8 mg, 0.15 mmol, 1.5 eq.) portion-wise to the reaction mixture. Effervescence (hydrogen gas) may be observed.

    • Stir at room temperature for 6-18 hours until the reaction is complete (monitored by LC-MS).

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify as required.

  • Safety Considerations:

    • STAB is moisture-sensitive and can release flammable hydrogen gas upon contact with acid or water. Perform quenching slowly and in a fume hood.

    • Aldehydes can be lachrymatory and irritants.

Protocol 2.3: Urea and Thiourea Formation

The reaction of the primary amine with isocyanates or isothiocyanates is a highly reliable and often quantitative method for generating urea or thiourea derivatives.[12][13] These functional groups are excellent hydrogen bond donors and acceptors, making them valuable motifs in drug design.[14]

Causality: This reaction is a direct nucleophilic addition. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate or isothiocyanate, with no leaving group or byproducts, making it an atom-economical and clean transformation.[13]

Experimental Protocol:

  • Reagents & Equipment:

    • This compound

    • Diverse library of isocyanates or isothiocyanates (1.0 equivalents)

    • Anhydrous THF or DCM

    • Standard reaction vials and stirring apparatus

  • Procedure (per reaction):

    • Dissolve this compound (18.2 mg, 0.1 mmol, 1.0 eq.) in 2 mL of anhydrous THF in a reaction vial.

    • Add the isocyanate or isothiocyanate (0.1 mmol, 1.0 eq.) dropwise (if liquid) or in one portion (if solid) at room temperature.

    • Stir the reaction mixture at room temperature. These reactions are often very fast and can be complete within 1-4 hours. Monitor by TLC or LC-MS.

    • If the product precipitates, it can often be isolated by simple filtration, washing with cold solvent, and drying.

    • If the product remains in solution, concentrate the solvent under reduced pressure. The crude product is often of high purity, but can be purified further by recrystallization or chromatography if necessary.

  • Safety Considerations:

    • Isocyanates and isothiocyanates are highly reactive and can be potent lachrymators and respiratory sensitizers. Always handle them in a well-ventilated fume hood with appropriate PPE.

Applications in Drug Discovery & Screening

The libraries generated from the this compound scaffold are pools of novel chemical entities ready for biological evaluation. Combinatorial chemistry allows for the rapid generation of Structure-Activity Relationships (SAR).[1]

  • High-Throughput Screening (HTS): The synthesized libraries can be screened against a wide range of biological targets, such as enzymes, receptors, or whole cells, to identify initial "hits."

  • Lead Optimization: Once a hit is identified, focused libraries can be synthesized around that chemotype to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Precedent in Medicinal Chemistry: The broader 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry. For example, derivatives have been developed as inhibitors of Hepatitis C Virus (HCV) assembly[15][16] and as potent σ1 receptor ligands for potential neurological applications.[17] This historical success validates the scaffold's utility in generating biologically relevant molecules.

Example Data from a Hypothetical Library Synthesis

This table illustrates the type of data generated from a small, parallel synthesis effort using the protocols described above.

Compound IDR-Group Building BlockReaction TypeYield (%)Purity (LC-MS, %)
LIB-A01Benzoic AcidAmide Coupling85>98
LIB-A024-Chlorobenzoic AcidAmide Coupling81>97
LIB-R014-FluorobenzaldehydeReductive Amination75>95
LIB-R02CyclopentanoneReductive Amination78>98
LIB-U01Phenyl isocyanateUrea Formation96>99
LIB-U02Naphthyl isothiocyanateThiourea Formation92>96

Conclusion

The this compound scaffold is a powerful and versatile tool for combinatorial chemistry and drug discovery. Its unique combination of rigidity, 3D character, and synthetic accessibility allows for the efficient creation of large, diverse, and drug-like compound libraries. The robust and scalable protocols provided herein for amide coupling, reductive amination, and urea/thiourea formation serve as a validated starting point for researchers aiming to explore novel chemical space and accelerate their discovery programs. By applying these methods, scientists can rapidly generate the molecular diversity needed to identify and optimize the next generation of therapeutic agents.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Macdonald, J. E., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. [Link]

  • Google Patents.1-(cyclohexyl)
  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Kumar, B., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Ceusters, S. (2022). EIGHT-MEMBERED CYCLIC AMINES AS NOVEL SCAFFOLDS FOR DRUG DISCOVERY. University of Antwerp. [Link]

  • Zheng, Y., et al. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. COMBINATORIAL CHEMISTRY AND ITS APPLICATION -A MODERN SYNTHETIC APPROACH.[Link]

  • Barrios, A. M., et al. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. National Institutes of Health. [Link]

  • ResearchGate. Synthesis of novel urea and thiourea derivatives 3a–j from (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine.[Link]

  • Wikipedia. Cyclohexylamine.[Link]

  • Clairoux, A. (2024). Combinatorial Chemistry: Innovations and Applications. Journal of Modern Organic Chemistry. [Link]

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.[Link]

  • Macdonald, J. E., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed. [Link]

  • Schepmann, D., et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • Patel, P., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • Qi, L., et al. (2012). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry. [Link]

  • Jagrut, M., et al. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. ResearchGate. [Link]

  • Organic Synthesis. Acid-Amine Coupling using DCC.[Link]

  • Cheméo. Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6).[Link]

  • Morales-delaRosa, S., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. [Link]

  • Lam, K. S., et al. Combinatorial Chemistry in Drug Discovery. PubMed Central. [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG.[Link]

  • Autech. The Role of N-Cyclohexylpiperidine in Advancing Pharmaceutical and Organic Synthesis.[Link]

  • Boschi, D., et al. (2013). 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. PubMed. [Link]

  • Nagy-Mezes, M., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]

  • PubChem. 1-Cyclohexylpiperidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor.[Link]

  • Zheng, Y., et al. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Achieving High Purity 1-Cyclohexylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the purity of 1-Cyclohexylpiperidin-4-amine. We will delve into common challenges encountered during its synthesis and purification, offering practical, step-by-step protocols and the scientific rationale behind them.

Section 1: Understanding the Molecule and Common Impurities

This compound is a diamine containing both a secondary amine within the piperidine ring and a primary amine substituent. This bifunctionality, while key to its utility, also presents specific challenges in its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile largely depends on the synthetic route employed. Two common routes are:

  • Reductive amination of 4-aminopiperidine with cyclohexanone: Potential impurities include unreacted starting materials, the intermediate imine, and over-alkylated products where the primary amine has also reacted.

  • N-alkylation of 4-aminopiperidine with a cyclohexyl halide: Besides starting materials, potential byproducts include dialkylated piperidine (quaternary ammonium salts) and products of elimination reactions from the cyclohexyl halide.

Q2: My NMR spectrum shows broad peaks for the amine protons. Is this an impurity?

A2: Not necessarily. Broadening of N-H signals in NMR is common due to hydrogen bonding and exchange with trace amounts of water or acidic impurities. To confirm, you can perform a D₂O exchange experiment, where the N-H peaks should disappear. However, significant peak broadening accompanied by other unexpected signals could indicate the presence of impurities.

Q3: The mass spectrum of my sample shows a peak at M+2. What could this be?

A3: A peak at M+2 is often indicative of the presence of a di-hydrochloride salt of your compound, especially if HCl was used in the workup or purification steps. It can also, less commonly, be due to the presence of an isotopic isomer, though this is less likely to be a significant peak.

Section 2: Troubleshooting Purification Challenges

This section provides a logical workflow for diagnosing and resolving common purification issues.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Impurity Identification cluster_2 Purification Strategy cluster_3 Method-Specific Troubleshooting cluster_4 Outcome start Low Purity by TLC/LC-MS/NMR id_impurities Identify Impurities (NMR, MS) start->id_impurities select_method Select Purification Method id_impurities->select_method recrystallization Recrystallization select_method->recrystallization Solid Product chromatography Column Chromatography select_method->chromatography Complex Mixture distillation Distillation select_method->distillation Liquid Product pure_product High Purity Product recrystallization->pure_product chromatography->pure_product distillation->pure_product

Technical Support Center: Solvent Effects on 1-Cyclohexylpiperidin-4-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Cyclohexylpiperidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Here, we address common challenges and provide in-depth, field-tested solutions with a focus on the critical role of solvent selection in reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the handling, properties, and reactivity of this compound.

Q1: I'm having trouble dissolving this compound. What is its general solubility profile?

A1: this compound possesses both a lipophilic cyclohexyl group and hydrophilic primary and tertiary amine functionalities. This dual nature dictates its solubility. Its profile is a balance between the hydrophobicity of the alkyl groups and the hydrogen bonding capability of the amines[1].

  • High Solubility: Expected in polar protic solvents like methanol and ethanol, where hydrogen bonding with the amine groups is significant[1].

  • Good Solubility: Polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Acetonitrile (MeCN) are effective due to favorable dipole-dipole interactions[1].

  • Low Solubility: Water solubility is limited due to the large, nonpolar cyclohexyl and piperidine rings[1]. The free base will have minimal water solubility, which can be increased by forming a salt (e.g., with HCl).

  • Very Low Solubility: Nonpolar solvents like hexanes and cyclohexane are generally poor choices for the free base.

For your convenience, the following table summarizes the expected solubility in common laboratory solvents.

Solvent ClassExample SolventExpected SolubilityRationale for Performance
Polar Protic Methanol, EthanolHighExcellent hydrogen bonding with both the primary and tertiary amines overcomes the lipophilic character of the alkyl groups[1].
Polar Aprotic Dichloromethane (DCM)GoodModerate polarity effectively solvates the molecule.
Tetrahydrofuran (THF)GoodGood balance of polarity and non-polar character.
Acetonitrile (MeCN)GoodFavorable dipole interactions with the amine groups[1].
Dimethylformamide (DMF)HighHigh dielectric constant and polarity effectively solvate the amine.
Nonpolar Hexane, CyclohexaneVery LowInsufficient polarity to overcome the hydrogen bonding potential of the amine groups.
Aqueous WaterLow (as free base)The large hydrophobic scaffold limits solubility despite the presence of two amine groups[1].
Q2: My reaction is sluggish. How does solvent polarity affect the reaction rate for this amine?

A2: Solvent polarity is a critical parameter that can dramatically influence reaction kinetics by stabilizing or destabilizing reactants, intermediates, and transition states.[2] For reactions involving amines like this compound, particularly nucleophilic substitutions (e.g., alkylations, acylations), the choice of solvent is paramount.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN): These are often the solvents of choice for N-alkylation and N-acylation. They can solvate the counter-ion of any base used, leaving the amine nucleophile "bare" and more reactive. For reactions that proceed through a charged transition state, such as SN2 reactions, these solvents can increase the reaction rate significantly compared to nonpolar solvents.[3][4]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can hydrogen-bond with the primary amine's lone pair, creating a bulky solvent shell. This can decrease the amine's nucleophilicity and slow down the reaction rate.[5] However, they are often used for reductive amination procedures.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are generally not recommended for reactions where charged intermediates or transition states are involved, as they cannot effectively stabilize them. This often leads to very slow reaction rates or no reaction at all.

A study on piperidine reactions showed that the rate of reaction in methanol (dielectric constant ε = 32.7) is lower than in ethanol (ε = 24.55), indicating that solvent choice has a considerable impact on the stability of the reactant and the activated complex.[6]

Section 2: Troubleshooting Common Reactions

This section provides a question-and-answer guide to troubleshoot specific issues encountered during common synthetic transformations of this compound.

N-Acylation (e.g., forming an amide at the primary amine)
Q3: I am trying to acylate the primary amine with an acid chloride in DCM, but I am getting a low yield and a complex mixture. What is going wrong?

A3: This is a common issue stemming from the presence of two nucleophilic nitrogen atoms. The tertiary amine on the piperidine ring can compete with the primary amine for the acylating agent. Furthermore, the HCl generated during the reaction can protonate the starting material, rendering it unreactive.

Troubleshooting Steps:

  • Add a Non-Nucleophilic Base: The most crucial step is to add a scavenger base to neutralize the HCl byproduct. Use a hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a slight excess (1.1-1.5 equivalents). This prevents the protonation of your starting material and drives the reaction to completion.

  • Control Stoichiometry: Use the acylating agent (acid chloride or anhydride) as the limiting reagent, or at a 1:1 stoichiometry, to minimize side reactions.

  • Solvent Choice: While DCM is acceptable, a more polar aprotic solvent like DMF or THF can improve solubility and reaction rates[3].

  • Temperature Control: Add the acylating agent slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction and improve selectivity for the more nucleophilic primary amine over the sterically hindered tertiary amine. After the addition, allow the reaction to warm to room temperature.

Below is a decision tree to guide your troubleshooting process for a low-yield N-acylation reaction.

G start Low Yield in N-Acylation check_base Did you use a scavenger base (e.g., TEA)? start->check_base check_temp Was the acylating agent added slowly at 0 °C? check_base->check_temp Yes no_base Add 1.2 eq. of TEA or DIPEA to neutralize HCl byproduct. check_base->no_base No check_solvent Is the starting material fully dissolved? check_temp->check_solvent Yes no_temp Perform reaction with initial cooling to control exotherm and improve selectivity. check_temp->no_temp No check_purity Is the starting amine pure? check_solvent->check_purity Yes no_solvent Switch to a more polar aprotic solvent like THF or DMF. check_solvent->no_solvent No no_purity Purify starting material. Consider salt formation and free-basing before use. check_purity->no_purity No end_node Consider alternative acylating agents (e.g., anhydrides, coupling reagents) or re-evaluate stoichiometry. check_purity->end_node Yes no_base->check_temp yes_base Yes no_temp->check_solvent yes_temp Yes no_solvent->check_purity yes_solvent Yes no_purity->end_node yes_purity Yes

Caption: Troubleshooting workflow for low-yield N-acylation.

N-Alkylation (e.g., reacting the primary amine with an alkyl halide)
Q4: I'm observing over-alkylation of my primary amine, leading to a secondary amine and even a quaternary ammonium salt. How can I achieve mono-alkylation?

A4: Over-alkylation is a classic problem in amine chemistry because the product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine[7]. This leads to a cascade of reactions. Solvent choice plays a key role here.

Troubleshooting Steps:

  • Use a Large Excess of the Amine: The simplest strategy is to use a large excess (5-10 fold) of this compound relative to the alkyl halide. This statistically favors the alkyl halide reacting with the starting material rather than the mono-alkylated product[8]. This is most practical when the amine is inexpensive.

  • Solvent Effects: Polar solvents can accelerate SN2 reactions. In some cases, using a less polar solvent might slow down the reaction enough to allow for mono-alkylation to be isolated, though this can also lead to longer reaction times. A study of Menshutkin reactions found that polar solvents like acetonitrile and methanol have a strong catalytic effect, while a less polar solvent like cyclohexane shows a much less pronounced barrier reduction[4].

  • Consider Reductive Amination: The most reliable method for achieving mono-alkylation is reductive amination. React this compound with an appropriate aldehyde or ketone to form an imine/enamine intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is highly selective and avoids over-alkylation issues. Protic solvents like ethanol or methanol are often suitable for the reduction step.

Section 3: Protocols & Methodologies

This section provides a detailed, step-by-step protocol for a standard N-acylation reaction.

Protocol: N-Acylation of this compound with Acetyl Chloride

This protocol describes the synthesis of N-(1-cyclohexylpiperidin-4-yl)acetamide.

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the amine in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Add acetyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup - Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess acid and the triethylamine hydrochloride salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Workup - Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, if applicable.

The general workflow for this protocol is illustrated below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Amine in DCM prep2 Add TEA prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Add Acetyl Chloride (dropwise) prep3->react1 react2 Warm to RT & Stir react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with NaHCO3 (aq) react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Purify Product workup3->purify

Caption: General experimental workflow for N-acylation.

References

  • Theoretical Study of Solvent and Substituent Effects on the Reactions of 1,4-Benzoquinone with Cyclopentadiene and Cyclohexadiene. (2016). ResearchGate. [Link]

  • Theoretical Study of Solvent and Substituent Effects on the Reactions of 1,4-Benzoquinone with Cyclopentadiene and Cyclohexadiene | Request PDF. (n.d.). ResearchGate. [Link]

  • Experimental study of solvent effect on the heat transfer characteristics of 4-[(4-aminophenyl)-(4-imino-1-cyclohexa-2,5-dienylidene) methyl] aniline hydrochloride – A concentration based study. (n.d.). ResearchGate. [Link]

  • The Role of the Various Solvent Polarities on Piperine Reactivity and Stability. (n.d.). ResearchGate. [Link]

  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review. (2024). YouTube. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • US Patent 9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof. (n.d.).
  • Solvent Effects on the Menshutkin Reaction. (2021). arXiv. [Link]

  • Reactions of Amines. (n.d.). University of Calgary. [Link]

  • CN112645901A - Preparation method of 1-cyclohexyl piperazine. (n.d.).
  • Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine | Request PDF. (n.d.). ResearchGate. [Link]

  • Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. (2025). Nature Communications. [Link]

  • Piperidine. (n.d.). PubChem. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (1993). ResearchGate. [Link]

  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016). YouTube. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020). Master Organic Chemistry. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. [Link]

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Validation & Comparative

A Researcher's Guide to In-Silico Modeling: Deconstructing the Interactions of 1-Cyclohexylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic application of computational, or in-silico, modeling has become an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth, comparative analysis of key in-silico techniques for characterizing the interactions of small molecules with their protein targets, using 1-Cyclohexylpiperidin-4-amine as a case study. This compound's core scaffold, the 4-aminopiperidine moiety, is a recurring motif in a variety of bioactive molecules, making it an exemplary candidate for illustrating a robust computational workflow.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the selection of specific methods and tools. By grounding our virtual experiments in established biochemical principles, we aim to provide a self-validating framework for in-silico drug discovery.

The Subject Molecule and Potential Targets: A Rationale

Our literature review indicates that derivatives of 4-aminopiperidine have shown activity against several promising therapeutic targets, including:

  • Protein Kinase B (Akt): A crucial node in cell signaling pathways related to survival and proliferation, making it a key target in oncology.

  • CCR5 Chemokine Receptor: A G-protein coupled receptor (GPCR) that acts as a co-receptor for HIV entry into host cells.

  • µ-Opioid Receptors: Involved in pain modulation.

  • SMYD3 Methyltransferase: Implicated in various cancers.

For the purpose of this guide, we will focus on Protein Kinase B (Akt1) and the CCR5 Chemokine Receptor as our primary targets for in-silico analysis. This selection is based on the availability of high-quality crystal structures in the Protein Data Bank (PDB) with bound ligands sharing structural similarities to our molecule of interest.

A Comparative Overview of In-Silico Modeling Techniques

The in-silico modeling of small molecule-protein interactions encompasses a range of techniques, each with its own strengths and limitations. Here, we compare three fundamental approaches: Molecular Docking, Molecular Dynamics (MD) Simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction.

Technique Primary Objective Computational Cost Key Outputs Recommended Tools
Molecular Docking Predict the preferred binding orientation and affinity of a ligand to a protein target.Low to ModerateBinding pose (conformation), docking score (estimated binding energy).AutoDock Vina, GOLD
Molecular Dynamics (MD) Simulation Simulate the time-dependent behavior of a molecular system, providing insights into its flexibility and stability.HighTrajectory of atomic positions, interaction energies over time, conformational changes.GROMACS, AMBER
ADMET Prediction Forecast the pharmacokinetic and toxicological properties of a molecule.LowPhysicochemical properties, bioavailability, metabolic stability, potential toxicities.SwissADME, pkCSM

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, self-validating protocols for the in-silico analysis of this compound.

Target and Ligand Preparation

A critical first step in any structure-based design is the meticulous preparation of both the protein and the ligand.

Protocol 1: Protein and Ligand Preparation

  • Protein Structure Retrieval:

    • For Akt1 , download the crystal structure PDB ID: 4EKK from the RCSB PDB database. This structure is in complex with an inhibitor.[2]

    • For CCR5 , download the crystal structure PDB ID: 4MBS, which is in complex with the antagonist Maraviroc.[3]

  • Protein Preparation (using AutoDockTools):

    • Load the PDB file into AutoDockTools.

    • Remove all water molecules and co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Assign Kollman charges.

    • Save the prepared protein in the PDBQT format. The rationale for removing water is to simplify the initial docking calculation, though advanced methods can incorporate key water molecules. Adding polar hydrogens and assigning charges are essential for accurate electrostatic and hydrogen bond calculations.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from PubChem (CID 4778239).[1]

    • Use a molecular modeling software (e.g., Avogadro) to perform an initial energy minimization of the ligand structure.

    • Save the ligand in a suitable format (e.g., MOL2 or PDB).

    • Use AutoDockTools to assign Gasteiger charges and define the rotatable bonds. Save the prepared ligand in the PDBQT format. This step ensures the ligand is in a low-energy conformation and its flexibility is properly defined for the docking simulation.

Molecular Docking with AutoDock Vina

Molecular docking predicts the most favorable binding pose of a ligand within a protein's binding site. AutoDock Vina is a widely used and validated open-source docking program.

Protocol 2: Molecular Docking using AutoDock Vina

  • Grid Box Definition:

    • Identify the binding site of the protein. For our chosen PDB structures, this can be inferred from the position of the co-crystallized ligand.

    • In AutoDockTools, define a grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

  • Analysis of Results:

    • AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their docking scores (in kcal/mol).

    • Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, VMD) to analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein. A more negative docking score generally indicates a more favorable binding affinity.

Molecular Dynamics Simulation with GROMACS

MD simulations provide a dynamic view of the protein-ligand complex, allowing for an assessment of its stability and the nature of the interactions over time. GROMACS is a powerful and versatile open-source MD engine.

Protocol 3: Protein-Ligand MD Simulation using GROMACS

  • System Preparation:

    • Use the top-ranked docked pose from the molecular docking as the starting structure for the MD simulation.

    • Generate a topology for the ligand using a server like CGenFF or the antechamber module of AMBER, and then convert it to the GROMACS format. This step is crucial for defining the force field parameters for the small molecule.

    • Merge the protein and ligand coordinate files and create a complex topology file.

  • Solvation and Ionization:

    • Place the protein-ligand complex in a simulation box of appropriate size and shape (e.g., cubic or dodecahedron).

    • Solvate the system with a chosen water model (e.g., TIP3P or SPC/E).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration. This creates a more realistic simulation environment.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration:

    • Conduct a two-phase equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained. This allows the solvent to equilibrate around the solute.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration: Apply pressure coupling to bring the system to the correct density. The restraints on the protein and ligand are typically maintained during this phase.

  • Production MD Run:

    • Remove the restraints and run the production MD simulation for a desired length of time (e.g., 100 ns). The length of the simulation depends on the specific biological question being addressed.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to calculate various properties, such as:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the protein and ligand.

      • Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimate of the binding affinity.

In-Silico ADMET Prediction

Predicting the ADMET properties of a compound early in the drug discovery process is crucial to avoid costly late-stage failures. Several web-based tools provide rapid and reliable predictions.

Protocol 4: ADMET Prediction using Web Servers

  • Input:

    • Obtain the SMILES string for this compound from PubChem (C1CCC(CC1)N2CCC(CC2)N).[1]

  • Prediction using SwissADME:

    • Navigate to the SwissADME web server ([Link]).

    • Paste the SMILES string into the input field and run the prediction.

    • Analyze the output, which includes physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness (e.g., Lipinski's rule of five), and medicinal chemistry alerts.

  • Prediction using pkCSM:

    • Access the pkCSM server ([Link]).

    • Input the SMILES string.

    • Examine the predicted ADMET properties, including absorption (e.g., Caco-2 permeability), distribution (e.g., blood-brain barrier permeability), metabolism (e.g., CYP450 inhibition), excretion, and toxicity (e.g., AMES toxicity, hERG inhibition).

Visualizing Workflows and Pathways

Clear visualization of the computational workflow is essential for understanding the logical progression of the in-silico analysis.

In_Silico_Workflow cluster_prep 1. Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_admet 4. ADMET Prediction Target_Selection Target Selection (Akt1 / CCR5) Protein_Prep Protein Preparation (PDB -> PDBQT) Target_Selection->Protein_Prep Ligand_Selection Ligand Selection (this compound) Ligand_Prep Ligand Preparation (SDF -> PDBQT) Ligand_Selection->Ligand_Prep ADMET_Pred ADMET Prediction (SwissADME, pkCSM) Ligand_Selection->ADMET_Pred Docking Docking Simulation (AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis MD_Setup System Setup (Solvation & Ionization) Pose_Analysis->MD_Setup Select Best Pose MD_Sim MD Simulation (GROMACS) MD_Setup->MD_Sim Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) MD_Sim->Trajectory_Analysis Property_Analysis Pharmacokinetic & Toxicity Analysis ADMET_Pred->Property_Analysis

Caption: A comprehensive workflow for the in-silico modeling of small molecule-protein interactions.

Conclusion and Future Perspectives

This guide has provided a comparative framework and detailed protocols for the in-silico modeling of this compound interactions with two clinically relevant protein targets, Akt1 and CCR5. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain a multi-faceted understanding of a compound's potential as a therapeutic agent.

It is imperative to remember that in-silico predictions are models of reality and must be validated through experimental studies. The insights gained from these computational approaches, however, can significantly streamline the drug discovery process by prioritizing compounds with the most promising characteristics for further investigation. The continued development of more accurate force fields, enhanced sampling techniques in MD simulations, and more sophisticated machine learning models for ADMET prediction will undoubtedly further enhance the predictive power of in-silico drug discovery.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support rational in silico drug design. Scientific Reports, 7(1), 42717.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19–25.
  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33–38.
  • RCSB PDB. (n.d.). 4EKK: Crystal structure of the autoinhibited form of AKT1 in complex with an inhibitor. Retrieved from [Link]

  • RCSB PDB. (n.d.). 4MBS: Crystal Structure of the CCR5 Chemokine Receptor. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and agrochemical formulation, the choice between an amine salt and an ester formulation of a compound can fundamentally alter its performance, bioavailability, and environmental impact. While both formulations deliver the same active acid ingredient, their distinct physicochemical properties dictate their behavior from the moment of application to their ultimate fate in a biological system or the environment. This guide provides an in-depth comparison of amine and ester formulations, supported by experimental data and protocols, to empower informed decision-making in your research and development endeavors.

Section 1: Fundamental Chemistry: The Core Distinction

At its core, the difference between an amine and an ester formulation lies in the chemical group attached to the parent acid molecule. Using the widely studied herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) as a model, the distinction becomes clear.

  • Amine Salt Formation: The acidic parent compound reacts with an amine (like dimethylamine, DMA) to form a salt. This is an acid-base reaction where the acidic proton is transferred to the nitrogen of the amine, creating a positively charged ammonium cation and a negatively charged carboxylate anion. This ionic bond makes the resulting molecule highly polar and water-soluble.

  • Ester Formation: The parent acid reacts with an alcohol (like 2-ethylhexanol) in an esterification reaction. This process replaces the acidic proton of the carboxyl group with an alkyl or aryl group, forming a covalent bond. The resulting ester is significantly less polar and more lipid-soluble than its amine salt counterpart.

These fundamental structural differences are the primary drivers of the divergent performance characteristics discussed below.

Caption: Formation of amine salt and ester from a parent acid.

Section 2: Comparative Performance Characteristics

The choice between an amine or ester formulation is a trade-off between several key performance indicators. The following sections compare these properties, using the phenoxy herbicides 2,4-D and triclopyr as primary examples.

Volatility and Off-Target Drift

A critical consideration, especially in agricultural applications, is the tendency of a compound to vaporize after application and move to unintended areas, a phenomenon known as vapor drift.

  • Esters: Ester formulations exhibit higher vapor pressure compared to amine salts, making them more prone to volatilization.[1][2][3] This tendency increases in hot, dry weather.[1][4] While newer "low-volatile" (LV) esters, which are formulated as long-chain esters, have been developed to mitigate this, they are still generally more volatile than amines.[1][4]

  • Amines: Amine salt formulations are essentially non-volatile, posing a significantly lower risk of vapor movement after application.[3][5] This makes them a safer choice when applications are needed near sensitive, non-target plants.[2]

Solubility and Application

The solubility of a formulation dictates how it is mixed for application and how it behaves in different environments.

  • Amines: Being salts, amine formulations are highly soluble in water.[1] This facilitates easy mixing in aqueous spray solutions. However, they can sometimes have compatibility issues with hard water (high in calcium and magnesium ions) or certain liquid fertilizers, which can lead to the precipitation of the active ingredient.[1][4][5] Many modern amine formulations include sequestering agents to counteract this.[5]

  • Esters: Esters are insoluble in water but readily soluble in oils and emulsifiers.[5] This lipophilic nature is advantageous for penetrating the waxy cuticle of plant leaves.[1][2] Ester formulations do not dissociate in water and are not susceptible to precipitation issues with hard water.[5]

Efficacy and Biological Activity

The ultimate goal of any formulation is the effective delivery of the active ingredient to its target site.

  • Esters: Often described as "hotter" or more active, esters typically provide quicker and sometimes more thorough control of target species, particularly under cool weather conditions.[1][2] Their lipid-soluble nature allows for more rapid absorption through the waxy cuticle of plant leaves.[1][4] This rapid uptake also makes them more rainfast, meaning they are less likely to be washed off by subsequent rainfall.[5]

  • Amines: Amine formulations are absorbed more slowly by plants because their water-soluble nature is less efficient at crossing the lipid-based plant cuticle.[1][4] However, in warmer temperatures, the efficacy difference between amines and esters often diminishes.[2] It is a crucial point that once inside the plant, both the amine and ester forms are converted back to the parent acid, which is the ultimate active molecule that exerts the biological effect.[1][2]

Environmental Fate and Toxicity

The environmental persistence and off-target toxicity of a formulation are of paramount importance for regulatory approval and environmental stewardship.

  • Hydrolysis: In the environment, both ester and amine salt forms of compounds like triclopyr and 2,4-D rapidly convert to the parent acid form.[6][7] Ester hydrolysis can be catalyzed by enzymes in soil and plants or occur abiotically in water, with the rate being pH-dependent.[6][8][9]

  • Aquatic Toxicity: A significant point of differentiation is aquatic toxicity. Studies on 2,4-D have consistently shown that ester formulations are more toxic to fish and other aquatic organisms than the parent acid or its amine salts.[6] For example, 96-hour LC50 values for fish with ester formulations can be in the range of 5-10 mg/L, whereas for amine salts, these values are often much higher, in the 250-500 mg/L range, indicating lower toxicity.[6]

PropertyAmine FormulationEster FormulationSupporting Evidence
Volatility Very Low / Non-volatileModerate to High (Lower in LV esters)Ester formulations have higher vapor pressures.[1][2][3]
Water Solubility HighLow / InsolubleAmines are salts; esters are non-polar.[1][5]
Leaf Cuticle Penetration SlowRapidEsters are lipid-soluble, readily crossing the waxy cuticle.[1][4]
Efficacy in Cool Weather GoodExcellentEsters are more active in cooler temperatures.[2]
Hard Water Compatibility Can precipitate without additivesExcellentEsters do not react with cations in hard water.[5]
Acute Aquatic Toxicity LowerHigherEsters are generally more toxic to fish than amine salts.[6]

Section 3: Experimental Protocols for Comparative Analysis

To validate the claims made about different formulations, rigorous, standardized experimental protocols are essential. Below are outlines for key comparative experiments.

Protocol 1: Comparative Volatility Assessment via Gas Chromatography (GC)

This protocol provides a method to quantify and compare the vapor pressure of amine and ester formulations, a direct measure of their potential for volatilization.

Objective: To determine the relative volatility of an amine and ester formulation of a given compound at a controlled temperature.

Methodology: This method is adapted from principles of dynamic headspace analysis and gas chromatography.[10][11]

  • Sample Preparation: Accurately weigh 1 gram of each formulation (e.g., 2,4-D DMA salt and 2,4-D 2-EHE) into separate sealed glass chambers.

  • Vapor Collection: Pass a stream of inert gas (e.g., nitrogen) at a precise, constant flow rate (e.g., 50 mL/min) over the surface of the samples for a set period (e.g., 6 hours). The chambers should be held in a constant temperature water bath (e.g., 30°C).

  • Analyte Trapping: The outlet gas stream from each chamber is passed through a sorbent tube (e.g., Tenax® TA) to trap the volatilized analyte.

  • Thermal Desorption & GC-MS Analysis: The sorbent tubes are placed in a thermal desorber connected to a Gas Chromatograph-Mass Spectrometer (GC-MS). The trapped compounds are thermally released into the GC column for separation and then detected by the MS.

  • Quantification: A calibration curve is generated using known standards of the analyte. The mass of the volatilized compound collected on the sorbent tube is quantified against this curve.

  • Data Reporting: Volatility is reported as the mass of analyte collected per unit of time (e.g., µ g/hour ). This allows for a direct quantitative comparison between the amine and ester formulations under identical conditions.

Volatility_Workflow cluster_setup Experimental Setup cluster_analysis Analysis A Sample in Sealed Chamber D Sorbent Trap A->D Vapor B Constant Temp Water Bath B->A C Inert Gas Flow (N₂) C->A E Thermal Desorption D->E F GC-MS Analysis E->F G Quantification (µg/hr) F->G

Caption: Workflow for comparative volatility measurement.

Protocol 2: Whole-Plant Efficacy and Crop Tolerance Bioassay

This protocol is designed to compare the biological performance of amine and ester formulations on both target weeds and non-target (crop) species.

Objective: To assess the dose-response relationship for weed control (efficacy) and crop injury (phytotoxicity) for amine and ester formulations.

Methodology: This protocol is based on established guidelines for herbicide efficacy testing.

  • Plant Propagation: Grow the target weed species (e.g., Velvetleaf, Abutilon theophrasti) and the crop species (e.g., Corn, Zea mays) in a greenhouse under controlled conditions until they reach a consistent growth stage (e.g., 3-4 true leaves).

  • Treatment Preparation: Prepare spray solutions for both the amine and ester formulations at a range of application rates. This should include a non-treated control, the proposed label rate (1x), and rates below and above this (e.g., 0.25x, 0.5x, 2x, 4x).

  • Application: Apply the herbicide treatments to the plants using a calibrated track sprayer to ensure uniform coverage.

  • Evaluation: At set time intervals after treatment (e.g., 7, 14, and 28 days), visually assess and score both weed control and crop injury. A common scoring method is a percentage scale, where 0% = no effect and 100% = complete plant death.

  • Biomass Measurement: At the final evaluation point (e.g., 28 days), harvest the above-ground biomass of all plants. Dry the biomass in an oven until a constant weight is achieved.

  • Data Analysis: Analyze the data using dose-response regression to determine the effective dose for 50% growth reduction (ED50) for the weed species and the dose causing 10% injury (ED10) for the crop species. This provides a quantitative comparison of the efficacy and selectivity of each formulation.

Conclusion: Selecting the Appropriate Formulation

The decision to use an amine or an ester formulation is a nuanced one that depends on the specific application, environmental conditions, and regulatory constraints.

  • Choose an Ester Formulation when:

    • Rapid uptake and high efficacy are the primary goals.

    • Applications are made in cooler weather.

    • Rainfall is expected shortly after application.

    • The risk to nearby sensitive, non-target species from vapor drift is minimal.

  • Choose an Amine Formulation when:

    • Minimizing off-target vapor drift is the highest priority.

    • Applications are made in warm temperatures or near sensitive areas.

    • Slower, more controlled uptake is acceptable or desired.

    • Aquatic toxicity is a significant concern.

By understanding the fundamental chemical differences and their impact on performance, and by employing rigorous experimental validation, researchers and developers can select and design formulations that are not only effective but also safe and environmentally responsible.

References

  • Nice, G., Johnson, B., & Bauman, T. (2004). 2,4-D: Amine or Ester? Purdue Extension Weed Science. [Link]

  • Penn State Extension. (2025). Amines or Esters; Which Should You Use?[Link]

  • 2,4-D Task Force. Properties and Characteristics of Amine and Ester Formulations of 2,4-D. [Link]

  • Bayer Crop Science. (2021). 2,4-D Esters vs Amine Salts. [Link]

  • GMO Answers. (2016). What's the difference between Amine and Ester?[Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. [Link]

  • Plant & Soil Sciences eLibrary. Phase I - Hydrolysis Reactions. [Link]

  • Wauchope, R. D., & Bovey, R. W. (1975). A Method for Determining the Volatility of Herbicides. Weed Science, 23(6), 529-532. [Link]

  • Health Canada. (1993). Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]

  • National Pesticide Information Center. (2019). Triclopyr General Fact Sheet. [Link]

  • International Programme on Chemical Safety. (1989). 2,4-D and its salts and esters (E). [Link]

  • Wikipedia. Triclopyr. [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101). [Link]

  • Cincinelli, A., et al. (1996). The Vapor Pressure of Environmentally Significant Organic Chemicals: A Review of Methods and Data at Ambient Temperature. Journal of Physical and Chemical Reference Data, 25(1), 157-208. [Link]

  • Chemguide. Hydrolysing Esters. [Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 1-Cyclohexylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1-Cyclohexylpiperidin-4-amine (CAS RN: 59528-79-9).[1][2] As a substituted piperidine, this compound is integral to various research and development applications. However, its chemical nature necessitates stringent safety measures to protect laboratory personnel and the surrounding environment. This document is structured to provide a deep, causal understanding of the required precautions, moving beyond a simple checklist to instill a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified as a corrosive substance.[2] The primary and secondary amine functionalities contribute to its basicity and reactivity, which are the root causes of its hazardous properties.

GHS Classification and Rationale:

Hazard ClassCategoryHazard StatementCausality
Skin Corrosion/IrritationCategory 1B/1C (Presumed)H314: Causes severe skin burns and eye damage.[2]The amine groups can readily accept protons, leading to a high pH. This alkalinity disrupts the lipid bilayer of cell membranes and hydrolyzes proteins, causing rapid and severe tissue damage upon contact.
Serious Eye Damage/IrritationCategory 1 (Presumed)H318: Causes serious eye damage.The cornea and conjunctiva are exceptionally sensitive to corrosive substances. The destructive interaction with proteins can lead to irreversible damage and potential blindness.
Acute Toxicity (Oral & Dermal)Category 4 (Presumed, based on analogues)H302 + H312: Harmful if swallowed or in contact with skin.While not its primary hazard, systemic absorption through ingestion or skin contact can lead to toxic effects. This is a common characteristic of many biologically active amines.

Note: The GHS classification is based on supplier information and data from analogous compounds like Cyclohexylamine due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE plan is the cornerstone of safe handling. The selection of each component is dictated by the corrosive nature of this compound.

Core PPE Requirements:

PPE ComponentSpecificationRationale and In-Depth Considerations
Eye and Face Protection Chemical safety goggles and a full-face shield.Goggles provide a seal against splashes, while the face shield protects the entire face from direct contact. Given the H314 classification, this dual protection is non-negotiable.[2]
Hand Protection Butyl rubber or heavyweight neoprene gloves.Nitrile gloves often show poor resistance to amines and should be avoided for anything other than incidental splash protection, in which case they must be changed immediately.[3][4] Butyl rubber provides excellent resistance to a wide range of corrosive chemicals, including strong bases.[4] Always inspect gloves for any signs of degradation or perforation before use.
Body Protection A chemically resistant lab coat, apron, and closed-toe shoes.This protects against accidental spills and splashes. For larger quantities or situations with a higher risk of exposure, a chemical-resistant suit may be necessary.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.This is crucial to avoid inhaling any aerosols or vapors, which can cause respiratory tract burns.[5]

Experimental Workflow for PPE Selection and Use:

Caption: PPE selection, donning, and doffing workflow.

Operational Plan: From Benchtop to Disposal

Safe handling extends beyond PPE to encompass the entire experimental workflow.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Have a spill kit readily accessible. The kit should contain an inert absorbent material (like vermiculite or sand), a neutralizing agent for bases (such as sodium bisulfate), and waste disposal bags.[6]

    • Locate the nearest safety shower and eyewash station and confirm they are unobstructed.

    • Prepare all necessary equipment and reagents before handling the amine.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[5]

    • Use compatible materials for handling and storage, such as glass or polyethylene. Avoid contact with metals like copper, aluminum, and zinc, as amines can be corrosive to them.

    • When diluting, always add the amine to the solvent slowly. Never add solvent to the amine.

    • Keep containers tightly closed when not in use to prevent the release of vapors.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[5]

    • Segregate from acidic compounds to prevent violent neutralization reactions.

    • Ensure containers are clearly labeled with the chemical name and associated hazards.

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is critical to mitigating harm.

IncidentImmediate Action Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Minor Spill (<100 mL) Alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material.[6] Work from the outside in to prevent spreading.[7] Once absorbed, scoop the material into a designated waste container.[8] Clean the spill area with a mild detergent and water.
Major Spill (>100 mL) Evacuate the immediate area and alert others. If the spill is flammable or poses a significant inhalation hazard, evacuate the entire lab and activate the fire alarm. Contact your institution's emergency response team.
Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its contaminated materials is a legal and ethical obligation.

Waste Stream Management:

  • Chemical Waste:

    • Collect all waste containing this compound in a designated, labeled, and sealed container.

    • Do not mix with incompatible waste streams, especially acids.

    • Neutralization of bulk amine waste should only be performed by trained personnel following a validated institutional protocol, typically involving slow addition to a dilute acid (e.g., hydrochloric acid) in a cooled vessel within a fume hood.

  • Contaminated Materials:

    • Used gloves, absorbent materials from spills, and other contaminated disposable items must be collected in a sealed bag or container.

    • Label the container clearly as "Hazardous Waste" with the chemical name.

  • Empty Containers:

    • Triple rinse empty containers with a suitable solvent.

    • Collect the rinsate as hazardous waste.

    • Once properly cleaned, the container can be disposed of according to institutional guidelines.

All waste must be disposed of through your institution's hazardous waste management program.

References

  • Hoffman Fine Chemicals. (n.d.). CAS 59528-79-9 | this compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety, The University of Texas at Dallas. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Princeton University EHS. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Mykin Inc. (n.d.). Rubber Chemical Resistance Chart. Retrieved from [Link]

Sources

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